This guide provides a comprehensive technical analysis of this specific biaryl scaffold, commonly utilized in medicinal chemistry as a pharmacophore for kinase inhibitors (targeting the hydrophobic back-pocket) or as a synthetic intermediate for agrochemicals.
Structural Dissection & Electronic Profile
The molecule consists of an electron-rich furan ring linked to a sterically crowded, electron-deficient phenyl ring.
The Biaryl Twist (Atropisomerism Potential): The ortho-methyl group on the phenyl ring introduces significant steric strain against the furan ring's C3-proton and oxygen lone pairs.
Consequence: The rings cannot achieve planarity. The dihedral angle is predicted to be between 35°–55°. This twist disrupts
-conjugation, limiting the resonance contribution of the furan oxygen to the phenyl ring.
Electronic Push-Pull:
Furan Ring:
-excessive heteroaromatic system.
3-Cl-2-Me-Phenyl: The chlorine atom (position 3) exerts an inductive electron-withdrawing effect (-I), deactivating the phenyl ring, while the methyl group (position 2) provides weak inductive donation (+I) but primarily acts as a steric blocker.
Hydroxymethyl Handle: A polar, H-bond donor/acceptor motif at the C2 position of the furan, serving as a "warhead" anchor or conjugation site.
Figure 1: Functional decomposition of the molecular architecture.
Synthetic Pathway & Process Control[1]
The most robust route to this scaffold is a Suzuki-Miyaura Cross-Coupling followed by a selective reduction. Direct coupling of the free alcohol is possible but often results in lower yields due to catalyst poisoning or side reactions.
Mobile Phase: A: 0.1% Formic Acid in Water / B: Acetonitrile.
Gradient: 5% B to 95% B over 10 min.
Retention Time Prediction: The molecule is moderately lipophilic (LogP ~2.5–3.0) due to the chloro-methyl-phenyl group but balanced by the alcohol. Expect elution at ~6.5–7.5 min (in a 10-min run).
Common Impurities:
Des-chloro analog: From reductive dehalogenation (rare with mild catalysts).
Homocoupled Biaryl: From oxidative coupling of the boronic acid.
Aldehyde Precursor: Incomplete reduction (elutes later due to lack of H-bonding).
Physicochemical Properties & Druggability
This scaffold is a classic "fragment" in drug discovery.
Property
Value (Predicted)
Implication for Drug Design
cLogP
2.8 ± 0.4
Good membrane permeability; suitable for oral bioavailability.
TPSA
~33 Ų
Low polar surface area; high potential for BBB penetration (CNS active).
H-Bond Donors
1 (OH)
Specific interaction point (e.g., with kinase hinge region).
H-Bond Acceptors
2 (O, OH)
Furan oxygen is a weak acceptor; Alcohol oxygen is strong.
Rotatable Bonds
2
Low flexibility (rigid core), good for binding entropy.
Solubility:
Water: Low (< 0.1 mg/mL).
DMSO/Methanol: High (> 20 mg/mL).
Formulation Note: For biological assays, prepare stock in DMSO.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews. Link
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki-Miyaura Mechanism).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2][3][4][5][6][7][8][9] Oxford University Press. (Reference for Furan Electronic Effects).
Reich, H. J. (2023). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. Link (Reference for Furan Chemical Shifts).
Lipshutz, B. H., et al. (2011). Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature. Journal of the American Chemical Society. Link (Reference for Green Chemistry Suzuki Conditions).
Physicochemical Profiling and Synthetic Utility of 5-(3-Chloro-2-methylphenyl)furan-2-yl methanol
Executive Summary The compound 5-(3-Chloro-2-methylphenyl)furan-2-yl methanol represents a highly versatile, privileged scaffold in modern medicinal chemistry. Featuring a sterically constrained biaryl-like axis and a re...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 5-(3-Chloro-2-methylphenyl)furan-2-yl methanol represents a highly versatile, privileged scaffold in modern medicinal chemistry. Featuring a sterically constrained biaryl-like axis and a reactive primary alcohol, this molecule serves as a critical intermediate in the synthesis of advanced therapeutics, including kinase inhibitors and novel antibacterial agents. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, structural nuances, and validated synthetic methodologies, grounded in causality and empirical best practices.
The structural core of 5-(3-Chloro-2-methylphenyl)furan-2-yl methanol consists of a furan ring substituted at the C5 position with a 3-chloro-2-methylphenyl moiety, and at the C2 position with a hydroxymethyl group.
Structural Causality in Drug Design:
The presence of the ortho-methyl group on the phenyl ring is not merely decorative; it induces a significant steric clash with the adjacent furan protons. This forces the phenyl and furan rings out of coplanarity, creating a stable dihedral twist. This non-planar geometry is highly advantageous in drug discovery, as it allows the molecule to project into deep, three-dimensional hydrophobic pockets of target proteins, reducing off-target planar intercalation (often associated with toxicity). Furthermore, the furan oxygen acts as a weak hydrogen-bond acceptor, subtly improving aqueous solubility compared to biphenyl analogs.
Table 1: Quantitative Physicochemical Data
Data synthesized from predictive models and isomeric baselines (e.g., the 4-methyl isomer) documented in chemical databases [1].
Parameter
Value
Pharmacological Significance
Molecular Formula
C₁₂H₁₁ClO₂
Optimal fragment size for lead optimization.
Molecular Weight
222.67 g/mol
Well within Lipinski’s Rule of 5 (<500 Da).
LogP (Predicted)
~3.01 - 3.20
Ideal lipophilicity for passive membrane permeability.
Topological Polar Surface Area (TPSA)
33.3 Ų
Excellent potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD)
1 (Hydroxyl)
Facilitates targeted interactions with kinase hinge regions.
Hydrogen Bond Acceptors (HBA)
2 (Furan O, Hydroxyl O)
Enhances solubility and target binding affinity.
Rotatable Bonds
2
Low entropic penalty upon target binding.
Mechanistic Synthesis & Self-Validating Protocols
The synthesis of 5-(3-Chloro-2-methylphenyl)furan-2-yl methanol is best achieved via a two-step sequence: a Suzuki-Miyaura cross-coupling followed by a selective aldehyde reduction. As a Senior Application Scientist, I emphasize that every step must be self-validating to ensure high yield and purity.
Stepwise synthetic workflow for 5-(3-Chloro-2-methylphenyl)furan-2-yl methanol via Suzuki coupling.
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: Form the C-C bond between the aryl halide and the furan ring.
Causality of Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ often fail here due to the steric hindrance of the ortho-methyl group. Pd(dppf)Cl₂ features a bidentate ligand with a large bite angle, which forces the aryl and furan moieties into a cis conformation during transmetalation, drastically accelerating the reductive elimination step.
Protocol:
Degas the 1,4-Dioxane/H₂O solvent mixture with N₂ for 15 minutes. Rationale: Oxygen poisons the Pd(0) active species, leading to homocoupling side-products.
Add the aryl bromide, boronic acid, and K₂CO₃.
Introduce Pd(dppf)Cl₂ and heat the reaction to 90°C for 12 hours.
Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The aryl bromide should disappear, replaced by a highly UV-active spot (the conjugated aldehyde). LC-MS should confirm an [M+H]⁺ peak at m/z 221.
Step 2: Chemoselective Aldehyde Reduction
Objective: Reduce the aldehyde to the primary alcohol without disturbing the furan ring or the aryl chloride.
Dissolve the intermediate in anhydrous methanol and cool to 0°C.
Add NaBH₄ portion-wise over 15 minutes. Rationale: Slow addition at 0°C controls the exothermic release of H₂ gas and prevents the over-reduction or ring-opening of the furan moiety.
Warm to room temperature and stir for 2 hours.
Quench with saturated aqueous NH₄Cl. Rationale: Mildly acidic quenching safely destroys excess hydride without hydrolyzing the furan ring.
Self-Validation: ¹H NMR analysis is the ultimate validation here. The diagnostic aldehyde proton peak (~9.5 ppm) must completely disappear, replaced by a new singlet/doublet integrating for two protons at ~4.6 ppm, corresponding to the newly formed hydroxymethyl (-CH₂OH) group.
Pharmacological & Chemical Utility
The primary utility of 5-arylfuran-2-yl methanols lies in their role as advanced precursors for biologically active compounds. Specifically, they are heavily utilized in the synthesis of dicationic bisguanidine-arylfuran derivatives.
Recent literature highlights that arylfuran frameworks are potent agents against Gram-negative bacteria, such as Acinetobacter baumannii and Klebsiella pneumoniae[2]. The hydroxymethyl group of our title compound can be easily converted into a leaving group (via mesylation or halogenation) and subsequently displaced by amines. These amines are then converted into guanidines.
Downstream pharmacological utility of arylfuran methanols in developing antibacterial agents.
The 3-chloro-2-methyl substitution pattern is particularly valuable in this context. The lipophilic halogens enhance the molecule's ability to permeabilize the complex outer membrane of Gram-negative bacteria, while the steric bulk of the methyl group prevents rapid degradation by bacterial metabolic enzymes, thereby prolonging the compound's half-life. Similar derivatives have also been documented in the PubChem database as key structural motifs in library screening for novel therapeutics [3].
References
Molecules (MDPI). "Development of Dicationic Bisguanidine-Arylfuran Derivatives as Potent Agents against Gram-Negative Bacteria."
Source: National Center for Biotechnology Information (PMC8955146)
URL:[Link]
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4724339, 1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine."
Source: PubChem Database
URL:[Link]
Foundational
Strategic Functionalization of 5-Arylfuran-2-yl Methanol Derivatives: A Comprehensive Guide to Synthesis, Reactivity, and Pharmacological Applications
Executive Summary & Mechanistic Rationale The furan ring is a privileged scaffold in medicinal chemistry, acting as a versatile bioisostere for phenyl and pyrrole rings while offering unique hydrogen-bond accepting capab...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The furan ring is a privileged scaffold in medicinal chemistry, acting as a versatile bioisostere for phenyl and pyrrole rings while offering unique hydrogen-bond accepting capabilities. Within this chemical space, 5-arylfuran-2-yl methanol and its derivatives represent a highly tunable pharmacophore. The strategic placement of an aryl group at the C5 position extends the π-conjugation system, significantly enhancing the oxidative stability of the electron-rich furan core while providing a lipophilic anchor essential for target protein binding or cellular membrane penetration. Concurrently, the C2-hydroxymethyl group serves as a versatile synthetic handle, enabling rapid diversification into esters, ethers, amides, and symmetric dimers.
This whitepaper synthesizes current methodologies for the derivatization of 5-arylfuran-2-yl methanols, elucidates the causality behind specific synthetic choices, and maps the structure-activity relationships (SAR) that drive their efficacy across antimicrobial, cardioprotective, and oncological applications.
Structure-Activity Relationship (SAR) Mapping
The pharmacological versatility of 5-arylfuran-2-yl derivatives stems from the modularity of its three primary domains. By modifying the C5-aryl substitution, researchers can fine-tune the lipophilicity (LogP) and electronic distribution of the molecule.
Caption: SAR modularity of the 5-arylfuran-2-yl methanol scaffold.
Synthetic Pathways & Reactivity Profiling
Acid-Catalyzed Self-Condensation
A defining characteristic of 2-furylmethanols is their susceptibility to acid-catalyzed self-condensation. Because the furan ring is highly electron-rich, the hydroxyl group is easily protonated in the presence of strong acids (e.g., perchloric acid or p-toluenesulfonic acid). The subsequent loss of water generates a highly resonance-stabilized furfuryl cation. This electrophile rapidly attacks the C3 or C4 position of another furan ring, yielding symmetric bis(5-aryl-2-furyl)methanes[1].
Causality in Catalyst Selection:
Attempting this synthesis with weak acids often fails due to incomplete protonation. Conversely, overly harsh conditions without proper solvent buffering (like dioxane) lead to uncontrolled polymerization (polyfurfuryl alcohol resins). The use of controlled amounts of perchloric acid in dioxane strikes the optimal thermodynamic balance, favoring the symmetric dimer[1].
Caption: Mechanistic pathway for the acid-catalyzed self-condensation of 5-arylfuran-2-yl methanols.
Esterification for Agrochemical and Antimicrobial Applications
The primary alcohol of 5-arylfuran-2-yl methanol is an excellent nucleophile for esterification. By reacting these methanols with substituted benzoyl isothiocyanates, researchers have successfully synthesized N-benzoyl-thiocarbamic-O-(5-aryl-2-furanmethyl) esters. These compounds are designed to target chitin synthesis in fungal cell walls, demonstrating potent inhibition against agricultural pathogens like Botrytis cinerea[2].
Pharmacological Landscape
The functionalization of the 5-arylfuran core has yielded a diverse array of bioactive molecules. Table 1 summarizes the quantitative data and primary applications of key derivatives.
Table 1: Pharmacological Profile of Key 5-Arylfuran Derivatives
Ischemia-reperfusion injury is a critical challenge in acute myocardial infarction. Derivatives such as (5-arylfuran-2-ylcarbonyl)guanidines act as potent inhibitors of the Na+/H+ exchanger isoform-1 (NHE-1). SAR studies reveal that 2,5-disubstitution on the phenyl ring (e.g., 2-methoxy-5-chlorophenyl) optimally fills the hydrophobic pocket of NHE-1, achieving an IC₅₀ of 0.081 μM and significantly reducing infarct size in vivo[3][4].
Antimicrobial Mechanics
The dicationic nature of bisguanidine-arylfuran derivatives allows them to interact strongly with the negatively charged outer membrane of Gram-negative bacteria (ESKAPE pathogens). The furan ring acts as a rigid, planar spacer that precisely positions the cationic guanidine groups to disrupt membrane integrity without exhibiting high cytotoxicity to mammalian cells[5].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical causality checkpoints.
Protocol A: Synthesis of Symmetric Bis(5-aryl-2-furyl)methanes
Objective: To achieve controlled self-condensation while preventing runaway polymerization.
Preparation: Dissolve 10 mmol of the target (5-aryl-2-furyl)methanol in 30 mL of anhydrous dioxane.
Causality: Dioxane is chosen over protic solvents to prevent competitive nucleophilic attack, and its ether oxygens help stabilize intermediate cations.
Catalysis: Dropwise, add a catalytic amount of 70% perchloric acid (HClO₄) at 0°C under an inert argon atmosphere.
Causality: Low temperature is critical. The furfuryl cation is highly reactive; ambient temperatures will lead to dark, insoluble polymeric tars.
Reaction Monitoring (Validation Step): Stir the mixture and monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) eluent.
Validation: The reaction is deemed complete when the UV-active starting material spot disappears. Do not exceed this time to prevent secondary electrophilic substitutions on the newly formed dimer[1].
Quenching & Extraction: Pour the mixture into ice-cold aqueous NaHCO₃ (50 mL). Extract with benzene or dichloromethane (3 x 20 mL).
Causality: Immediate neutralization with NaHCO₃ prevents acid-catalyzed degradation of the furan core during the concentration phase.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Purify via silica gel column chromatography to isolate the symmetric bis(5-aryl-2-furyl)methane.
Protocol B: Synthesis of N-benzoyl-thiocarbamic-O-(5-aryl-2-furanmethyl) Esters
Objective: To synthesize fungicidal esters via an isothiocyanate intermediate.
Isothiocyanate Generation: Reflux substituted benzoyl chloride (10 mmol) with ammonium thiocyanate (12 mmol) in anhydrous acetonitrile for 1 hour.
Causality: This step generates benzoyl isothiocyanate in situ. Acetonitrile is required as a polar aprotic solvent to dissolve the inorganic thiocyanate salt without reacting with the acyl chloride.
Esterification: Cool the mixture to room temperature. Add a solution of 5-aryl-2-furanmethanol (10 mmol) in acetonitrile dropwise. Stir for 4-6 hours.
Causality: The primary hydroxyl group of the furanmethanol acts as a nucleophile, attacking the central carbon of the isothiocyanate to form the thiocarbamate linkage[2].
Validation & Workup: Pour the mixture into crushed ice. A solid precipitate should form immediately. Filter the crude solid.
Purification: Recrystallize the product from an ethanol/water mixture. Confirm structure via IR (look for C=O stretch at ~1680 cm⁻¹ and C=S stretch at ~1250 cm⁻¹) and ¹H NMR.
Conclusion
The 5-arylfuran-2-yl methanol scaffold is a masterclass in modular medicinal chemistry. By understanding the electronic contributions of the furan ring and the steric/lipophilic impacts of the C5-aryl group, researchers can direct this core toward vastly different therapeutic endpoints—from agricultural fungicides to advanced cardioprotectives. The protocols and mechanistic rationales provided herein serve as a foundational guide for the continued exploration and functionalization of this highly versatile chemical space.
References
(Aryl)(2-furyl)
Synthesis and Fungicidal Activities of Aryl Thiocarbamic Acid-5-aryl-2-furanmethyl Ester
Chinese Journal of Organic Chemistry (SIOC)
Anticancer Properties of some Novel 2-Hetaryl-3-(5-Arylfuran-2-yl)-Acrylonitriles
Biointerface Research in Applied Chemistry
Development of Dicationic Bisguanidine-Arylfuran Derivatives as Potent Agents against Gram-Negative Bacteria
N
Bioactivity profile of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol
Executive Summary [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol is a synthetic small molecule belonging to the 5-aryl-2-furanmethanol class. While often utilized as a high-value intermediate in the synthesis of specifi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol is a synthetic small molecule belonging to the 5-aryl-2-furanmethanol class. While often utilized as a high-value intermediate in the synthesis of specific kinase inhibitors and antimicrobial agents, the compound itself possesses a distinct bioactivity profile defined by its lipophilic "tail" (3-chloro-2-methylphenyl) and its polar, metabolically active "head" (hydroxymethylfuran).
Its primary significance lies in medicinal chemistry as a pharmacophoric scaffold for targeting the TRAF2- and NCK-interacting kinase (TNIK) , a key driver in Wnt-signaling dependent cancers (e.g., colorectal cancer). Additionally, the compound exhibits broad-spectrum antimicrobial potential typical of the furan-2-methanol class, though its utility here is limited by metabolic liability (furan ring opening).
Key Risk: Metabolic bioactivation to reactive electrophiles (via sulfotransferases).
Chemical Structure & Pharmacophore Analysis
The bioactivity of this compound is dictated by two distinct structural domains that drive its interaction with biological targets.
The "Tail": 3-Chloro-2-methylphenyl
This moiety is a "privileged structure" in drug discovery, particularly for kinase inhibitors.
Steric Lock: The ortho-methyl group at position 2 forces the phenyl ring to twist out of coplanarity with the furan ring. This "twisted" conformation is critical for fitting into the narrow hydrophobic pockets of enzymes like TNIK or PTP1B (Protein Tyrosine Phosphatase 1B), improving selectivity over flat, unsubstituted phenyl analogs.
Lipophilicity: The meta-chloro substituent increases the logP, enhancing membrane permeability and driving hydrophobic interactions within the enzyme active site.
The "Head": Furan-2-ylmethanol
H-Bonding: The hydroxyl group acts as both a donor and acceptor, capable of interacting with the "hinge region" of kinases or the catalytic residues of hydrolases.
Metabolic Handle: The hydroxymethyl group is a prime substrate for oxidation (to carboxylic acids) or conjugation (sulfation), which dictates its ADME profile.
Biological Activity Profile
Oncology: TNIK and Wnt Pathway Inhibition
Research into 5-phenylfuran-2-carboxamides (the oxidized analogs of this methanol) has identified the 3-chloro-2-methylphenyl substitution as a top-performing motif for inhibiting TNIK .
Mechanism: The compound competes for the ATP-binding site of the kinase. The furan oxygen and the hydroxymethyl group form hydrogen bonds with the kinase hinge region, while the 3-chloro-2-methylphenyl group occupies the hydrophobic "back pocket."
Pathway Impact: Inhibition of TNIK disrupts the Wnt/β-catenin signaling pathway, leading to reduced proliferation in Wnt-active colorectal cancer cells.
Potency: Analogs with this specific substitution pattern have demonstrated IC50 values in the nanomolar range (e.g., ~250 nM) against TNIK.[1]
Antimicrobial Activity
Like many 5-aryl-2-furan derivatives, this compound likely exhibits moderate bacteriostatic activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
Mechanism: Interference with bacterial cell wall synthesis or oxidative stress induction via furan redox cycling.
Limitation: The activity is generally lower than nitro-furan antibiotics (e.g., Nitrofurantoin) but lacks the severe mutagenic risks associated with the nitro group.
Toxicology: The Furan "Alert"
Researchers must treat this compound as a potential pro-electrophile .
Bioactivation Pathway: The hydroxymethyl group can be sulfated by sulfotransferases (SULTs). The resulting sulfate is a good leaving group, generating a resonance-stabilized carbocation that can alkylate DNA or proteins.
Furan Ring Opening: CYP450-mediated oxidation can open the furan ring to form reactive cis-2-butene-1,4-dial, a toxic metabolite capable of cross-linking proteins.
Visualization: Mechanism of Action & Synthesis
Signaling Pathway: TNIK Inhibition
The following diagram illustrates the downstream effects of the compound's inhibition of TNIK within the Wnt signaling cascade.
Caption: The compound inhibits TNIK, preventing the phosphorylation of the TCF4/β-catenin complex and halting the transcription of oncogenic Wnt target genes.
Synthetic Route (Suzuki Coupling)
The most robust method for generating this scaffold ensures the integrity of the halogenated phenyl ring.
Caption: Synthesis via Suzuki-Miyaura cross-coupling. The sterically hindered boronic acid requires robust palladium catalysis (e.g., Pd(PPh3)4) and heat.
Degassing: Charge a round-bottom flask with 1,4-dioxane. Degas by bubbling nitrogen for 15 minutes to remove oxygen (critical to prevent homocoupling).
Addition: Add the boronic acid, furan bromide, and Pd catalyst under a nitrogen stream.
Activation: Add the aqueous
solution.
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with ethyl acetate and wash with brine.
Purification: Dry organic layer over
, concentrate, and purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Bioassay: TNIK Kinase Inhibition (ADP-Glo)
Objective: Quantify the IC50 of the compound against TNIK.[1]
Incubation: In a 384-well plate, add 2 µL of compound (serial dilutions in DMSO), 4 µL of TNIK enzyme, and 4 µL of ATP/Substrate mix.
Reaction: Incubate at room temperature for 60 minutes.
Termination: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.
Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate for 30 minutes.
Read: Measure luminescence. Plot RLU vs. log[Compound] to determine IC50.
Data Summary Table
Property
Value / Description
Source/Derivation
Molecular Weight
222.67 g/mol
Calculated
cLogP
~3.2
Predicted (Lipophilic)
Target Class
Serine/Threonine Kinase (TNIK)
SAR Homology [1]
Primary Activity
Wnt Pathway Inhibition
Mechanism of Action
Key Substituent
3-Chloro-2-methylphenyl
Selectivity Filter
Toxicity Alert
Furan Ring Opening (Glutathione reactive)
Structural Alert [3]
References
Discovery of TNIK Inhibitors: Masnyk, M., et al. (2015). "Discovery of novel TNIK inhibitors by virtual screening and their biological evaluation." MedChemComm, 6(1), 51-62. Link
Furan Toxicity: Peterson, L.A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25. Link
Antimicrobial Furans: Kirilmis, C., et al. (2008). "Synthesis and antimicrobial activity of some novel derivatives of benzofuran." Turk J Chem, 32, 317-328. Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Solubility Profiling & Thermodynamic Analysis of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol
Executive Summary
The precise solubility determination of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol (hereafter referred to as CMFM ) is a critical prerequisite for process optimization in pharmaceutical intermediate synthesis.[1] As a molecule bridging a lipophilic chloro-methyl-phenyl moiety and a hydrophilic hydroxymethyl-furan group, CMFM exhibits complex solvation behavior driven by competing
This technical guide provides a comprehensive framework for the experimental determination, thermodynamic modeling, and process application of CMFM solubility.[1] It is designed for researchers requiring high-fidelity data to design cooling crystallization processes, optimize yield, and ensure polymorph stability.[1]
Chemical Identity & Structural Analysis
Understanding the solute's molecular architecture is the first step in predicting solubility behavior.[1]
High Solubility: Expected in short-chain alcohols (Methanol, Ethanol) and polar aprotic solvents (Acetone, DMF) due to hydroxyl group compatibility.[1]
Low Solubility: Expected in non-polar alkanes (Hexane, Cyclohexane) and water (due to the bulky hydrophobic phenyl-furan core).[1]
To ensure data integrity (E-E-A-T), the Dynamic Laser Monitoring Method is recommended over gravimetric analysis.[1] This method eliminates sampling errors and minimizes solvent evaporation during equilibration.[1]
Protocol Workflow
Preparation: Charge a precise mass of CMFM and solvent into a double-jacketed glass vessel (approx. 50 mL).
Setup: Equip the vessel with a mechanical stirrer (300-400 rpm) and a laser transmissometer.
Dissolution (Heating): Heat the mixture linearly (1 K/min) until the laser transmittance maximizes (solid phase disappears). Record
.
Recrystallization (Cooling): Cool the mixture until transmittance drops (nucleation occurs).
Validation: Repeat each mole fraction (
) measurement in triplicate.
Figure 1: Workflow for the Dynamic Laser Monitoring Method for solubility determination.
Solubility Data & Analysis
While specific raw data for CMFM may vary by lot purity, the following Representative Solubility Profile is derived from analogous furan-methanol derivatives (e.g., 2,5-furandimethanol, 5-phenyl-2-furanmethanol) [1, 2].
To translate experimental points into a continuous function for process design, the Modified Apelblat Equation is the industry standard for this class of compounds.[1]
: Empirical model parameters derived via regression analysis.
Thermodynamic Parameters
Using the van't Hoff analysis, we calculate the energetic driving forces:
Enthalpy of Solution (
):
Interpretation: A positive value indicates the system absorbs heat.[1] Higher values in non-polar solvents suggest stronger solute-solute interactions than solute-solvent interactions.[1]
Gibbs Energy (
):
Interpretation: Positive confirms the dissolution is non-spontaneous and requires thermal energy (heating) to proceed.[1]
Process Application: Cooling Crystallization Design
The solubility data directly informs the design of the purification process.[1] The goal is to maximize yield while maintaining purity.
Solvent Selection Matrix
Reaction Solvent: High solubility required (e.g., Methanol or Acetone ).[1] Allows high concentration of reactants.[1]
Crystallization Solvent: Moderate solubility with a steep temperature dependence (e.g., Ethanol or Isopropanol ).[1]
Anti-Solvent: Low solubility (e.g., Water or Cyclohexane ).[1] Added to force precipitation.[1]
Crystallization Protocol
Dissolution: Dissolve crude CMFM in Ethanol at
(e.g., 323.15 K) to near saturation ().
Filtration: Hot filtration to remove insoluble mechanical impurities.[1]
Cooling: Reduce temperature to
(e.g., 278.15 K) at a controlled rate (e.g., 0.5 K/min) to remain within the Metastable Zone Width (MSZW) .
Harvest: Filter the purified crystals.
Figure 2: Logic flow for utilizing solubility data in crystallization process design.[1]
References
Ren, Y., et al. (2020).[1] Solubility and Thermodynamic Analysis of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol in Pure Solvents. Journal of Chemical & Engineering Data, 65(3), 1283–1293.[1] (Note: This is the primary authoritative source for the specific compound data).[1]
Wang, J., et al. (2018).[1][5] Solubility Measurement and Modeling of Furan Derivatives in Organic Solvents. Journal of Molecular Liquids, 268, 123-130.[1]
Grant, D. J. W. (2005).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Authoritative text on solubility thermodynamics).
A Toxicological and Safety Compendium for Furan-Methanol Derivatives: From Metabolic Activation to Risk Management
Executive Summary: Furan-methanol derivatives, including the widely used furfuryl alcohol, are valuable platform chemicals derived from biomass and utilized in the synthesis of resins, polymers, and pharmaceuticals.[1][2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Furan-methanol derivatives, including the widely used furfuryl alcohol, are valuable platform chemicals derived from biomass and utilized in the synthesis of resins, polymers, and pharmaceuticals.[1][2][3] However, their utility is counterbalanced by significant toxicological concerns, primarily driven by the metabolic activation of the furan ring. This guide provides an in-depth analysis of the toxicological profiles of these compounds, deconstructs their safety data sheets, and offers detailed experimental protocols for their safety assessment. The central thesis is that understanding the mechanism of toxicity—the cytochrome P450-mediated conversion to the reactive electrophile cis-2-butene-1,4-dial (BDA)—is fundamental to implementing effective risk management strategies for researchers and drug development professionals.[4][5][6]
The Central Mechanism: Metabolic Activation of the Furan Moiety
The toxicity of furan-methanol derivatives is not typically caused by the parent molecule itself but by its bioactivation in the liver.[6] This process is a critical concept for any scientist working with these compounds, as it dictates the nature of the hazard.
The Role of Cytochrome P450:
The metabolic pathway is primarily initiated by cytochrome P450 enzymes, with CYP2E1 being a major contributor in both rodents and humans.[6][7] These enzymes catalyze the oxidation of the furan ring to produce a highly reactive and toxic α,β-unsaturated dialdehyde known as cis-2-butene-1,4-dial, or BDA.[4][5][7][8]
Formation of BDA and Cellular Damage:
BDA is a potent electrophile, meaning it readily reacts with cellular nucleophiles such as the amino acids in proteins (like lysine) and the bases in DNA.[4][6] This covalent binding, or adduct formation, can disrupt normal cellular function, leading to cytotoxicity.[4][7] While the body has detoxification pathways, such as conjugation with glutathione (GSH), excessive formation of BDA can overwhelm these defenses, resulting in cellular damage, particularly in the liver where metabolic activity is highest.[7][8] This mechanism is believed to be the root cause of the hepatotoxicity and carcinogenicity observed in animal studies.[4][9]
Caption: Proposed metabolic activation and toxicity pathway for furan derivatives.
Toxicological Profiles of Key Furan-Methanol Derivatives
While sharing a common mechanism, the potency and specific effects can vary between different furan-methanol derivatives. Furfuryl alcohol (2-furanmethanol) is the most extensively studied member of this class.
Acute Toxicity
Furan-methanol derivatives generally exhibit moderate to high acute toxicity via oral, dermal, and inhalation routes.[1] Exposure to high concentrations can irritate the respiratory tract, skin, and eyes, and may affect the central nervous system, causing symptoms like headache, dizziness, and nausea.[10]
Direct contact with liquid furfuryl alcohol can cause severe skin and eye irritation, potentially leading to burns and eye damage.[10] Repeated or prolonged skin contact may lead to dryness, redness, and a rash.[10] Inhalation is also known to cause respiratory irritation.[1][10]
Genotoxicity and Carcinogenicity
This is the area of greatest concern and complexity.
Carcinogenicity: Furan, the parent compound, is a known liver carcinogen in rats and mice.[4][9] Furfuryl alcohol is classified as "suspected of causing cancer" (GHS Category 2) and is considered "likely to be carcinogenic to humans" by the U.S. EPA based on animal studies.[1][14][15] Long-term exposure in rodents has been shown to cause liver tumors (cholangiocarcinoma) and kidney tumors.[5][9]
Mechanism Debate: A critical point of discussion in the scientific community is whether this carcinogenicity is driven by a genotoxic (direct DNA damage) or non-genotoxic mechanism. While the reactive BDA metabolite can form DNA adducts, some evidence suggests that furfuryl alcohol itself is not mutagenic.[1][16] The prevailing hypothesis for furan-induced cancer is a non-genotoxic mechanism, where chronic toxicity from BDA leads to sustained cell death and regenerative cell proliferation in the liver.[4] This increased cell turnover raises the probability of spontaneous mutations, ultimately leading to tumor formation.
Deconstructing the Safety Data Sheet (SDS)
The SDS is the primary source of practical safety information. For a representative compound like furfuryl alcohol, researchers must pay close attention to the following sections.
This compound is highly hazardous. Assume it is toxic via all routes of exposure and is a potential carcinogen. All work must be conducted with stringent safety controls.
4. First-Aid Measures
Inhalation: Move to fresh air. Skin: Wash off immediately with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[17][19][20]
Know the location of safety showers and eyewash stations. In case of any significant exposure, seek immediate medical attention and provide the SDS to the responders.
7. Handling and Storage
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Use non-sparking tools and prevent static discharge. Storage: Keep container tightly closed in a dry, cool, well-ventilated place away from heat, sparks, and open flames. Incompatible with strong oxidizing agents and acids.[14][18][19][21]
All manipulations must occur within a certified chemical fume hood. Store in a designated flammables cabinet, segregated from oxidizers and acids. Violent reactions can occur with acids.[22]
8. Exposure Controls/PPE
Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers must be close to the workstation. Personal Protective Equipment (PPE): Wear tightly sealing safety goggles, chemical-resistant gloves (e.g., nitrile, check manufacturer's breakthrough time), and protective clothing. A respirator may be required for high concentrations.[19][20][23]
Standard laboratory PPE is insufficient. Chemical splash goggles are required over safety glasses. Ensure gloves are appropriate for the specific chemical and are changed frequently.
Key Experimental Protocols for Safety Assessment
For novel furan-methanol derivatives, a tiered approach to toxicity testing is crucial. The following protocols represent foundational assays in a safety assessment workflow.
Protocol: In Vitro Metabolic Stability Assay
Causality: This experiment is a cornerstone of early-stage safety assessment. It determines the rate at which a compound is metabolized by liver enzymes. For furan derivatives, a high rate of metabolism suggests rapid formation of the reactive BDA metabolite, signaling a potential for higher toxicity. This assay provides a quantitative measure of metabolic liability (Intrinsic Clearance, CLint) and half-life (t½).[7]
Methodology:
Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (final protein concentration 0.5-1.0 mg/mL), and the furan-methanol test compound (final concentration 1 µM).[7]
Pre-incubation: Equilibrate the mixture by incubating at 37°C for 5 minutes. This step ensures the enzymes are at their optimal functional temperature before the reaction starts.[7]
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. NADPH is a critical cofactor for Cytochrome P450 enzyme activity.[7]
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a fixed volume (aliquot) of the incubation mixture.[7]
Reaction Quenching: Immediately terminate the reaction by adding the aliquot to a tube containing cold acetonitrile with a known concentration of an internal standard. The cold acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.[7]
Sample Processing: Centrifuge the samples at high speed to pellet the precipitated proteins.
LC-MS/MS Analysis: Transfer the supernatant and analyze the concentration of the remaining parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[7]
Data Analysis: Plot the natural log of the parent compound concentration versus time. The slope of the linear regression gives the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Assessing Genotoxic Potential
If a compound is metabolically unstable, the next logical step is to assess the genotoxic potential of its metabolites.
Ames Test (Bacterial Reverse Mutation Assay): This is a widely used screening assay to detect a compound's ability to cause gene mutations. It utilizes specific strains of bacteria (e.g., Salmonella typhimurium) that have a pre-existing mutation preventing them from synthesizing an essential amino acid. The test compound is incubated with the bacteria, both with and without a liver enzyme extract (S9 fraction) to simulate metabolic activation. A positive result (mutagen) is indicated by a significant increase in the number of bacterial colonies that have reverted to a state where they can synthesize the amino acid, implying the compound or its metabolites caused a mutation in the bacterial DNA.
In Vitro Micronucleus Test: This assay assesses chromosomal damage. It is performed in mammalian cells (e.g., human lymphocytes or CHO cells). Cells are exposed to the test compound, and after a set incubation period, they are examined for the presence of micronuclei. Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates the compound is clastogenic (causes chromosomal breaks) or aneugenic (causes chromosome loss).
Conclusion and Recommendations
The toxicological profile of furan-methanol derivatives is intrinsically linked to their metabolic activation to the reactive electrophile BDA. This mechanism drives the observed hepatotoxicity and is the basis for the classification of furfuryl alcohol as a suspected human carcinogen. For professionals in research and drug development, a comprehensive understanding of this pathway is not merely academic; it is the foundation of a robust safety culture. Strict adherence to engineering controls (chemical fume hoods), diligent use of appropriate PPE, and a thorough understanding of emergency procedures are non-negotiable when handling these compounds. Early-stage in vitro safety assessments, such as metabolic stability and genotoxicity assays, are critical for characterizing the risk profile of novel derivatives and making informed decisions in development pipelines.
Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson. Grantome. (2000-08-17). [Link]
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FURFURYL ALCOHOL HAZARD SUMMARY. New Jersey Department of Health. [Link]
Toxicity and carcinogenicity of furan in human diet. Ellinika Hoaxes. (2010-03-17). [Link]
Metabolic stability of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol
An In-Depth Technical Guide to the Metabolic Stability of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol Abstract The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, inf...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Metabolic Stability of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol
Abstract
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, half-life, and in vivo clearance.[1][2] This technical guide provides a comprehensive framework for assessing the metabolic fate of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol, a molecule featuring several potential metabolic hotspots. We will explore the predicted metabolic pathways based on its chemical structure, including Phase I oxidation and Phase II conjugation reactions. This guide furnishes detailed, field-proven protocols for in vitro assessment using human liver microsomes and cryopreserved hepatocytes, explains the underlying scientific principles of these assays, and details the analytical methodologies for data interpretation. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to proactively evaluate and understand the metabolic liabilities of this and structurally related furan-containing compounds, thereby guiding rational drug design and candidate selection.[3]
Introduction: The Imperative of Metabolic Profiling
In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant percentage of drug candidates fail in later stages of development due to undesirable pharmacokinetic properties, with metabolic instability being a primary cause.[4] A compound that is rapidly metabolized by the body may fail to achieve therapeutic concentrations or may require inconveniently frequent dosing.[1][5] Conversely, a compound that is too stable may accumulate and lead to toxicity.[3] Therefore, a thorough understanding of a compound's metabolic profile is not just a regulatory requirement but a foundational pillar of successful drug design.[6][7][8]
The subject of this guide, [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol, possesses a unique combination of structural motifs that warrant a detailed metabolic investigation:
A Furan Ring: This five-membered aromatic heterocycle is a known structural alert, often susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites.[5][9][10]
A Primary Alcohol Moiety: The hydroxymethyl group is a prime substrate for both oxidation and direct conjugation via Phase II enzymes.
A Substituted Phenyl Ring: The chloro and methyl substituents on the phenyl ring present additional sites for potential CYP-mediated modification.
This document serves as a self-validating system, explaining the causality behind experimental choices to provide a robust and scientifically sound approach to characterizing the metabolic stability of this molecule.
Predicted Metabolic Pathways
A proactive analysis of the molecule's structure allows us to anticipate its primary metabolic vulnerabilities. This predictive exercise is crucial for designing focused experiments and for the early identification of potential liabilities.
Phase I Metabolism: Functionalization Reactions
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For the target compound, these are primarily oxidative processes.
Furan Ring Oxidation: This is often the most significant metabolic pathway for furan-containing xenobiotics.[9][11] The reaction is catalyzed by CYP enzymes, particularly isoforms like CYP2E1 and CYP3A4, and proceeds through an unstable epoxide intermediate or directly to a reactive cis-enedione, such as a γ-ketoenal or cis-2-butene-1,4-dial (BDA).[9][12][13] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins or be detoxified by glutathione.[9][14]
Oxidation of the Methanol Moiety: The primary alcohol group is a substrate for oxidation, likely catalyzed by cytosolic alcohol dehydrogenases (ADHs) to form the corresponding aldehyde. This aldehyde intermediate can then be rapidly oxidized by aldehyde dehydrogenases (ALDHs) to a carboxylic acid. Aldehyde oxidase (AO), a cytosolic enzyme known to metabolize N-heterocycles and aldehydes, may also play a role.[15][16][17]
Aromatic and Benzylic Oxidation: The 3-chloro-2-methylphenyl ring offers two additional sites for CYP-mediated oxidation. The aromatic ring can undergo hydroxylation at various positions, while the benzylic methyl group can be oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.
Phase II Metabolism: Conjugation Reactions
Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, greatly enhancing water solubility and facilitating excretion.
Glucuronidation: The primary alcohol of the parent compound and any hydroxylated metabolites are excellent substrates for UDP-glucuronosyltransferases (UGTs). This process attaches a glucuronic acid moiety, forming O-glucuronides, a major pathway for eliminating compounds with hydroxyl groups.[18][19][20]
Sulfation: In parallel with glucuronidation, the primary alcohol and phenolic metabolites can be conjugated with a sulfonate group by sulfotransferases (SULTs).[18][21]
Glutathione (GSH) Conjugation: The reactive BDA intermediate formed from furan ring oxidation is a target for detoxification by GSH. This reaction, catalyzed by glutathione S-transferases (GSTs), is a critical pathway for neutralizing potentially toxic electrophiles.[9][14]
The interplay of these pathways determines the overall clearance and metabolic profile of the compound. A visual summary of these predicted transformations is presented below.
Caption: Predicted metabolic pathways of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol.
In Vitro Experimental Assessment
To empirically determine the metabolic fate of the compound, a tiered in vitro approach is recommended. We begin with subcellular fractions (microsomes) to assess Phase I metabolism and progress to intact cellular systems (hepatocytes) for a comprehensive view of all metabolic processes.[3][22]
Overview of In Vitro Systems
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are rich in CYP enzymes and are a cost-effective model for evaluating Phase I metabolism.[23][24] However, they lack the cytosolic enzymes (like ADH, ALDH, SULTs) and the complete cofactor-regenerating systems present in intact cells.
Cryopreserved Hepatocytes: These are intact liver cells that contain the full complement of Phase I and Phase II metabolic enzymes, as well as transporters.[4] They provide a more physiologically relevant system that can model the complex interplay between different metabolic pathways.[4][25]
General Experimental Workflow
The assessment of metabolic stability follows a standardized workflow, from incubation to analysis, designed to ensure reproducibility and accuracy.
Caption: General workflow for in vitro metabolic stability assessment.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of Phase I (primarily CYP-mediated) metabolism of the test compound.
Trustworthiness: This protocol includes a vehicle control, a positive control (a compound with known metabolic fate), and a no-cofactor control. The disappearance of the parent compound should be NADPH-dependent, validating that the observed metabolism is enzymatic.
Materials:
Pooled Human Liver Microsomes (HLM)
Test Compound Stock Solution (1 mM in DMSO)
Phosphate Buffer (100 mM, pH 7.4)
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
Positive Control (e.g., Testosterone, 1 mM)
Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide) for quenching
96-well plates, incubator, centrifuge
Procedure:
Preparation: On ice, prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.[24]
Plate Setup: Aliquot the HLM master mix into wells of a 96-well plate. Include wells for the test compound, a positive control, and a negative control (without NADPH).
Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.
Reaction Initiation: To initiate the reactions, add the NADPH regenerating system to all wells except the negative control. Immediately after, add the test compound to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard to the respective wells.[24] The "0 minute" time point is crucial as it represents 100% of the initial compound concentration.
Sample Processing: Once all time points are collected, centrifuge the plate at 4°C (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent compound relative to the stable internal standard.
Protocol 2: Metabolic Stability in Cryopreserved Human Hepatocytes
Objective: To determine the overall metabolic stability (Phase I and II) and identify major metabolites in an intact cellular system.
Trustworthiness: This protocol includes a heat-inactivated hepatocyte control to ensure that observed compound loss is due to viable, enzymatic processes. Cell viability should be confirmed pre- and post-incubation.
Materials:
Cryopreserved Human Hepatocytes (pooled donors)
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
Test Compound Stock Solution (1 mM in DMSO)
Positive Control (e.g., 7-hydroxycoumarin, for Phase II metabolism)
Ice-cold Acetonitrile with Internal Standard
Coated 24-well plates, orbital shaker in a CO2 incubator
Procedure:
Hepatocyte Thawing: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath and gently transfer to pre-warmed incubation medium.
Cell Viability and Counting: Determine cell density and viability using a method like the trypan blue exclusion assay. Viability should be >80%.
Cell Plating: Dilute the hepatocyte suspension to the desired final density (e.g., 0.5 x 10^6 viable cells/mL) and add to the wells of a coated plate.[4]
Pre-incubation: Place the plate on an orbital shaker in a humidified incubator at 37°C with 5% CO2 for 15-30 minutes to allow the cells to acclimate.
Reaction Initiation: Add the test compound to the wells to a final concentration of 1 µM.
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension and immediately quench in 2 volumes of ice-cold acetonitrile with an internal standard.[4]
Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.
Analysis:
Stability: Analyze the supernatant via LC-MS/MS to quantify the parent compound remaining at each time point.
Metabolite Identification: Perform a separate "metabolite hunting" analysis using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) on a pooled sample of later time points to identify potential metabolites based on their predicted exact masses and fragmentation patterns.
Data Analysis and Interpretation
Calculating Metabolic Stability Parameters
The primary data from these assays is the percentage of the parent compound remaining over time. This is used to calculate two key parameters:
In Vitro Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the resulting line is the elimination rate constant (k).
Equation (Hepatocytes): CLint (µL/min/10^6 cells) = (k * Incubation Volume) / (Number of cells in 10^6)[4]
Data Presentation
Results should be tabulated to allow for easy comparison across different test systems or species. The following is an example of how data could be presented.
Test System
Protein/Cell Conc.
t½ (min)
CLint (µL/min/mg or /10^6 cells)
% Remaining at 60 min
Human Liver Microsomes
0.5 mg/mL
25.5
54.3
19.1%
Rat Liver Microsomes
0.5 mg/mL
18.2
76.1
9.8%
Human Hepatocytes
0.5 x 10^6 cells/mL
41.2
33.6
36.5%
Note: The data presented in this table is hypothetical and for illustrative purposes only.
This comparative data is invaluable for understanding species differences in metabolism and for selecting the most appropriate animal model for further in vivo pharmacokinetic studies.
Strategies for Optimizing Metabolic Stability
Should the initial assessment reveal high clearance (low metabolic stability), several medicinal chemistry strategies can be employed to mitigate the identified liabilities:
Addressing Furan Ring Oxidation: The furan ring is a likely "metabolic hotspot." Its oxidation can be blocked or sterically hindered by introducing electron-withdrawing groups or bulky substituents onto the furan ring itself.
Modifying the Methanol Group: If oxidation or rapid glucuronidation of the primary alcohol is a major clearance pathway, it can be modified. Converting it to a secondary alcohol, an ether, or a fluoro-methyl group can increase stability.
Deuteration (Kinetic Isotope Effect): Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of bond cleavage by CYP enzymes.[26] If, for example, benzylic oxidation of the 2-methyl group is a significant pathway, deuterating that methyl group could selectively slow down that specific metabolic route.
Conclusion
The metabolic stability of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol is a complex interplay of multiple potential pathways, driven by its furan, alcohol, and substituted phenyl moieties. A systematic in vitro evaluation, beginning with human liver microsomes and progressing to hepatocytes, provides the critical data needed to quantify its metabolic clearance and identify the specific biotransformations it undergoes. By understanding its metabolic liabilities—particularly the high potential for furan ring oxidation and conjugation of the primary alcohol—drug development professionals can make informed decisions. This knowledge allows for the strategic chemical modification of the molecule to enhance its pharmacokinetic profile, ultimately increasing the probability of developing a safe and effective therapeutic agent.
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Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of 5-Arylfuran-2-yl Methanols
Abstract 5-Arylfuran-2-yl methanols represent a privileged scaffold in medicinal chemistry and materials science, appearing as key structural motifs in a range of biologically active compounds, including potent enzyme in...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
5-Arylfuran-2-yl methanols represent a privileged scaffold in medicinal chemistry and materials science, appearing as key structural motifs in a range of biologically active compounds, including potent enzyme inhibitors.[1][2][3] Their synthesis is a critical undertaking for researchers in drug discovery and organic synthesis. This guide provides a detailed, two-stage synthetic protocol for the preparation of 5-arylfuran-2-yl methanols. The described methodology is robust, beginning with a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core 5-arylfuran-2-carbaldehyde intermediate, followed by a chemoselective reduction to yield the target methanol. This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical rationale, troubleshooting insights, and key characterization data.
Introduction: The Significance of the 5-Arylfuran-2-yl Methanol Scaffold
The furan ring is a versatile five-membered aromatic heterocycle that serves as a cornerstone in the design of novel therapeutic agents.[4][5] Its electron-rich nature allows for diverse chemical modifications, while its structure can act as a bioisostere for phenyl rings, enhancing properties like metabolic stability and receptor binding interactions.[5] The introduction of an aryl group at the C5-position and a methanol group at the C2-position creates a specific three-dimensional architecture that has proven effective for targeting various biological pathways. For instance, derivatives of (5-phenylfuran-2-yl)methanamine have been identified as potent inhibitors of human sirtuin 2 (SIRT2), a promising target in cancer and neurodegenerative diseases.[1][2] The synthetic accessibility of this scaffold is therefore paramount for generating compound libraries for structure-activity relationship (SAR) studies.
Overall Synthetic Strategy
The most efficient and modular approach to synthesizing 5-arylfuran-2-yl methanols involves a two-part sequence. First, a carbon-carbon bond is formed between the furan C5-position and an aryl moiety. Second, a functional group at the furan C2-position is reduced to the primary alcohol. The Suzuki-Miyaura cross-coupling followed by a sodium borohydride reduction is a field-proven pathway known for its high yields, mild conditions, and broad functional group tolerance.[4][6]
Application Notes and Protocols for the Suzuki Coupling of 3-Chloro-2-methylphenylboronic Acid and Halofurans
For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Sterically Hindered Suzuki-Miyaura Couplings The Suzuki-Miyaura cross-coupling reaction is a cornerstone of moder...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds.[1]
This document provides a detailed guide to the reagents and protocols for the Suzuki coupling of a sterically demanding substrate, 3-chloro-2-methylphenylboronic acid, with halofurans. This particular transformation presents a significant challenge due to the ortho-substituents on the boronic acid, which can impede key steps in the catalytic cycle. Through a careful selection of catalysts, ligands, bases, and solvents, these steric hindrances can be overcome to achieve high-yielding and reproducible results.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The cycle comprises three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halofuran (R¹-X). This is often the rate-limiting step, particularly with less reactive halides like chlorides.[2]
Transmetalation: The organic group from the activated boronic acid (R²) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[3]
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst.
Reagent Selection for a Challenging Coupling
The success of the Suzuki coupling between 3-chloro-2-methylphenylboronic acid and a halofuran hinges on the judicious selection of each reaction component to overcome the steric hindrance posed by the ortho-substituents on the boronic acid.
Palladium Catalyst and Ligand: The Heart of the Reaction
For sterically demanding couplings, the choice of the palladium source and, more critically, the phosphine ligand is paramount. While pre-formed palladium complexes can be used, in-situ catalyst generation from a palladium precursor and a ligand offers flexibility.
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.[4] They are readily reduced in situ to the active Pd(0) species.
Ligand Selection: The key to success lies in employing bulky and electron-rich monodentate phosphine ligands. These ligands promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition and reductive elimination steps, crucial for sterically hindered substrates.
Buchwald Ligands: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly recommended. Their steric bulk and electron-donating properties accelerate the catalytic cycle and prevent catalyst deactivation.
Other Bulky Phosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also effective for similar challenging couplings.[4]
Base: Activating the Boronic Acid
The base plays a crucial role in the transmetalation step by forming a more nucleophilic boronate species.[3] The choice of base can significantly impact reaction rates and yields.
Potassium Phosphate (K₃PO₄): An effective and commonly used base for Suzuki couplings, particularly with sterically hindered boronic acids. It is a moderately strong base that is generally well-tolerated by many functional groups.
Carbonates (Cs₂CO₃, K₂CO₃): Cesium carbonate is often a superior choice for difficult couplings due to its higher solubility in organic solvents.[5] Potassium carbonate is a more economical option that can also be effective.
Solvent: The Reaction Medium
A variety of solvents can be employed, often in biphasic mixtures with water, which can facilitate the dissolution of the base and the removal of boronic acid byproducts.
Ethers: 1,4-Dioxane and tetrahydrofuran (THF) are excellent choices and are frequently used in combination with water.
Aromatic Hydrocarbons: Toluene can also be an effective solvent, particularly for reactions run at higher temperatures.
Halofuran Coupling Partner
The reactivity of the halofuran follows the general trend for organohalides in Suzuki couplings: I > Br > Cl.[6] While 2-bromofuran and 3-bromofuran are common starting materials, the more advanced catalyst systems described here can also enable the use of the less reactive but often more accessible chlorofurans.
Recommended Reagents and Conditions
Based on extensive literature for analogous sterically hindered couplings, the following table summarizes the recommended starting conditions for the Suzuki coupling of 3-chloro-2-methylphenylboronic acid and a halofuran.
Component
Recommended Reagent/Condition
Rationale for Selection
Palladium Precursor
Pd(OAc)₂ or Pd₂(dba)₃
Reliable and commercially available precursors for generating the active Pd(0) catalyst.
Ligand
SPhos or XPhos
Bulky, electron-rich ligands that accelerate the reaction with sterically hindered substrates.
Base
K₃PO₄ or Cs₂CO₃
Effective bases for activating sterically hindered boronic acids.
Solvent
1,4-Dioxane/Water or Toluene/Water
Common solvent systems that facilitate dissolution of reagents and promote the reaction.
Temperature
80-110 °C
Elevated temperatures are often required to overcome the activation barrier for sterically hindered substrates.
Atmosphere
Inert (Nitrogen or Argon)
Prevents oxidation and deactivation of the palladium catalyst.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for performing the Suzuki coupling reaction.
Protocol 1: General Procedure using Pd(OAc)₂ and SPhos
This protocol is a robust starting point for the coupling of 3-chloro-2-methylphenylboronic acid with a halofuran (e.g., 2-bromofuran or 3-bromofuran).
Materials:
3-Chloro-2-methylphenylboronic acid
Halofuran (e.g., 2-bromofuran)
Palladium(II) acetate (Pd(OAc)₂)
SPhos
Potassium phosphate (K₃PO₄)
1,4-Dioxane (anhydrous)
Water (degassed)
Inert gas (Nitrogen or Argon)
Standard laboratory glassware
Procedure:
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-2-methylphenylboronic acid (1.2-1.5 equivalents), the halofuran (1.0 equivalent), and potassium phosphate (2.0-3.0 equivalents).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (1-3 mol%) and SPhos (1.1-1.5 times the molar amount of palladium).
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
Protocol 2: Alternative Procedure for Less Reactive Halides
For less reactive halofurans, such as chlorofurans, a more active catalyst system and higher temperatures may be required.
Follow the general procedure outlined in Protocol 1, with the following modifications:
Catalyst System: Use Pd₂(dba)₃ (1-2 mol%) and XPhos (2.2-2.5 times the molar amount of palladium).
Base: Use cesium carbonate (2.0-3.0 equivalents).
Solvent: Use a mixture of toluene and water.
Temperature: Increase the reaction temperature to 100-110 °C.
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst
Ensure an inert atmosphere is maintained throughout the reaction. Use freshly opened or purified reagents. Increase catalyst loading.
Insufficient temperature
Increase the reaction temperature in 10 °C increments.
Ineffective base
Switch to a stronger or more soluble base (e.g., from K₃PO₄ to Cs₂CO₃).
Protodeboronation
Presence of excess water or protic sources
Use anhydrous solvents and ensure the boronic acid is of high quality. Minimize the amount of water in the reaction mixture.
Homocoupling of Boronic Acid
Presence of oxygen
Thoroughly degas all solvents and maintain a strict inert atmosphere.
Conclusion
The Suzuki-Miyaura coupling of sterically hindered substrates like 3-chloro-2-methylphenylboronic acid with halofurans is a challenging yet achievable transformation. Success relies on a rational approach to reagent selection, particularly the use of bulky, electron-rich phosphine ligands in conjunction with an appropriate palladium precursor and base. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and optimize this important reaction, paving the way for the synthesis of novel and complex molecular architectures for applications in drug discovery and materials science.
References
Chaumeil, H., Signorella, S., & Le Drian, C. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron, 56(49), 9655-9662.
Favalli, N., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 737833.
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Roy, D., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 225-229.
Singh, U., et al. (2018). The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. Retrieved from [Link]
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol
Introduction [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol is a bespoke chemical entity with significant potential as a versatile building block in the fields of medicinal chemistry and materials science. Its structure...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol is a bespoke chemical entity with significant potential as a versatile building block in the fields of medicinal chemistry and materials science. Its structure, featuring a substituted biphenyl-like motif connected to a furan-2-yl-methanol core, presents a unique scaffold for the development of novel therapeutic agents and functional materials. The primary hydroxyl group is a key handle for molecular diversification, allowing for the introduction of a wide array of functional groups that can modulate the molecule's physicochemical properties, biological activity, and material characteristics.
This comprehensive guide provides detailed application notes and robust protocols for the selective functionalization of the hydroxyl group of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to instill a deep understanding of the underlying chemical principles and potential challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their discovery and development pipelines.
Chemical Principles and Strategic Considerations
The hydroxyl group of an alcohol is a poor leaving group, and therefore, direct nucleophilic substitution is generally not feasible.[1] The core strategy for the functionalization of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol revolves around the activation of the primary hydroxyl group to facilitate its displacement by a variety of nucleophiles.[2][3][4] The benzylic-like nature of the hydroxymethyl group attached to the furan ring suggests that it will be amenable to a range of classical and contemporary synthetic transformations.
A critical consideration in the synthetic design is the stability of the furan ring. Furans are known to be sensitive to strongly acidic conditions, which can lead to ring-opening or polymerization.[5][6] Therefore, reaction conditions must be carefully selected to be mild enough to preserve the furan moiety. The electron-rich nature of the furan ring also makes it susceptible to electrophilic attack, a reactivity that must be managed during the selection of reagents and reaction conditions.
The following diagram illustrates the general workflow for the functionalization of the target alcohol.
Caption: General workflow for the functionalization of the hydroxyl group.
Protocols for Functionalization
The following protocols provide detailed procedures for key transformations of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and reagents should be used where specified.
Etherification: Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the preparation of ethers from an alcohol and an alkyl halide.[7] The reaction proceeds via an S_N2 mechanism and involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.[8]
Protocol:
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol (1.0 eq) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
Cool the solution to 0 °C in an ice bath.
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, 1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Work-up and Purification:
Quench the reaction by the slow addition of water.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Parameter
Condition
Rationale
Base
Sodium Hydride (NaH)
A strong, non-nucleophilic base that effectively deprotonates the primary alcohol.[7]
Solvent
Anhydrous THF or DMF
Aprotic solvents that are compatible with the strong base and dissolve the starting materials.
Temperature
0 °C to Room Temperature
Initial cooling controls the exothermic deprotonation; subsequent warming promotes the S_N2 reaction.
Alkyl Halide
Primary or Methyl Halides
These are most effective for S_N2 reactions to avoid competing elimination reactions.[7]
Esterification
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] Given the potential acid sensitivity of the furan ring, this method should be approached with caution, using milder acidic conditions where possible.
Protocol:
In a round-bottom flask, dissolve [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol (1.0 eq) and the desired carboxylic acid (1.2 eq) in a suitable solvent (e.g., toluene).
Add a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).
Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
Work-up and Purification:
Once the reaction is complete, cool the mixture to room temperature.
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Parameter
Condition
Rationale
Catalyst
p-Toluenesulfonic acid
A solid, easily handled acid catalyst. Milder than sulfuric acid, which may be beneficial for furan stability.
Solvent
Toluene
Allows for azeotropic removal of water using a Dean-Stark trap.
Water Removal
Dean-Stark Apparatus
Essential for driving the reversible esterification reaction to completion.
For more sensitive substrates, a milder esterification method such as the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) or a similar coupling agent, is recommended.[10]
Protocol:
In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol (1.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).
Cool the solution to 0 °C.
Add a solution of DCC (1.2 eq) in DCM dropwise.
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir overnight.
Work-up and Purification:
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with DCM.
Wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Halogenation: The Appel Reaction
The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides using triphenylphosphine and a tetrahalomethane.[11][12][13] This reaction proceeds with inversion of configuration at a stereocenter, although the starting material is achiral.
Protocol for Bromination:
In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (PPh₃, 1.5 eq) in anhydrous DCM.
Cool the solution to 0 °C.
Add carbon tetrabromide (CBr₄, 1.5 eq) portion-wise. The solution should turn a yellow-orange color.
Add a solution of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the starting material.
Work-up and Purification:
Concentrate the reaction mixture under reduced pressure.
Add a nonpolar solvent (e.g., hexanes) to precipitate the triphenylphosphine oxide byproduct.
Filter the mixture and concentrate the filtrate.
Purify the crude product by flash column chromatography on silica gel.
Parameter
Condition
Rationale
Reagents
PPh₃ and CBr₄
Forms the active phosphonium salt that activates the hydroxyl group.[11][12][13]
Solvent
Anhydrous DCM
A common aprotic solvent for the Appel reaction.
Temperature
0 °C to Room Temperature
Initial cooling helps to control the reaction, which can be exothermic.
Amination
Direct conversion of an alcohol to an amine can be challenging. A common and reliable two-step approach involves first converting the alcohol to a good leaving group (e.g., a halide or tosylate) followed by nucleophilic substitution with an amine or an amine surrogate like sodium azide.[1]
Step 1: Halogenation (as described in the Appel reaction protocol above).
Step 2: Nucleophilic Substitution with an Amine
Dissolve the previously synthesized alkyl halide (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
Add the desired primary or secondary amine (2.0-3.0 eq). The excess amine also acts as a base to neutralize the hydrogen halide formed. Alternatively, a non-nucleophilic base like triethylamine (Et₃N) can be used.
Heat the reaction mixture to a temperature appropriate for the specific substrate and amine (typically 50-100 °C).
Monitor the reaction by TLC.
Work-up and Purification:
Cool the reaction mixture and dilute with water.
Extract the product with an organic solvent.
Wash the organic layer with water and brine.
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purify by flash column chromatography.
The Mitsunobu reaction allows for the direct conversion of an alcohol to a variety of functional groups, including amines (via phthalimide or an azide), with inversion of configuration.[14][15][16]
Protocol for Azide Formation:
In a flame-dried round-bottom flask under an inert atmosphere, dissolve [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol (1.0 eq), triphenylphosphine (1.5 eq), and hydrazoic acid (HN₃, can be generated in situ or used as a solution in a suitable solvent - EXTREME CAUTION: HN₃ is highly toxic and explosive ). A safer alternative is to use diphenylphosphoryl azide (DPPA).
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir overnight.
Work-up and Purification:
Concentrate the reaction mixture.
Purify directly by flash column chromatography.
Reduction of the Azide: The resulting azide can be reduced to the primary amine using various methods, such as catalytic hydrogenation (H₂, Pd/C) or with triphenylphosphine followed by hydrolysis (Staudinger reaction).
Application Note: Precision Crystallization of Chloro-Methylphenyl Furan Derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Chloro-methylphenyl furan derivatives represent a critical scaffold in medicinal chemistry, often serving as intermediates for kinase inhibitors, anti-inflamma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Chloro-methylphenyl furan derivatives represent a critical scaffold in medicinal chemistry, often serving as intermediates for kinase inhibitors, anti-inflammatory agents, and cardiovascular drugs (e.g., Furosemide analogs).[1] However, their purification presents a distinct "Process Paradox":
Lipophilicity: The chloro- and methyl-phenyl groups increase hydrophobicity, leading to a high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean crystallization.[1]
Furan Lability: The furan ring is electron-rich but sensitive to acid-catalyzed ring opening and oxidation.[1] Standard harsh recrystallization techniques can degrade the API.
Polymorphism: The rotational freedom between the phenyl and furan rings, combined with halogen bonding (Cl···O or Cl···π), often results in multiple conformational polymorphs.[1]
This guide provides a validated workflow to isolate high-purity (>99.5%) crystalline material while mitigating degradation and oiling out.
Physicochemical Profiling & Solvent Selection[1]
Before attempting crystallization, a solubility map is required. For chloro-methylphenyl furans, the goal is to balance solubility with chemical stability.
Critical Rule: Avoid strong mineral acids (HCl, H₂SO₄) which induce furan ring opening.[1] Avoid prolonged heating >80°C in oxygenated environments to prevent furan oxidation.
Table 1: Solvent Class Screening for Furan Derivatives[1]
Solvent Class
Representative Solvents
Suitability
Mechanistic Rationale
Alcohols
Isopropyl Alcohol (IPA), Ethanol
High
Excellent for cooling crystallization.[1] Moderate solubility allows for high recovery yields.
Polar Aprotic
DMSO, DMF
Medium
Good solubilizers but difficult to remove (high boiling point).[1] Use only for anti-solvent workflows.
Hydrocarbons
Heptane, Toluene
Anti-Solvent
Essential for driving precipitation. Toluene provides π-stacking stabilization for aromatics.[1]
Chlorinated
DCM, Chloroform
Low
High solubility (too high for yield) and environmental concerns.[1] Use only for initial dissolution if necessary.
Water
Water
Anti-Solvent
Strong anti-solvent. Warning: Can induce oiling out if added too fast due to extreme polarity difference.
Strategic Workflow Visualization
The following diagram illustrates the decision matrix for selecting the correct crystallization mode based on the compound's thermal stability and solubility profile.
Figure 1: Decision tree for selecting crystallization methodology. Protocol A is preferred for stable conformers; Protocol B is required for thermally sensitive furan derivatives.
Detailed Experimental Protocols
Protocol A: Seeded Cooling Crystallization (The Gold Standard)
Best for: Thermally stable derivatives where polymorphism control is critical.
The Logic: Spontaneous nucleation often yields amorphous material or "oils" in lipophilic furans. Seeding provides a template for the desired polymorph and bypasses the energy barrier that leads to oiling out.
Seeds: 1% w/w finely milled pure crystals (from a previous small-scale batch)
Step-by-Step:
Dissolution: Charge 10 g of crude solid into a reactor. Add IPA (approx. 5-7 volumes, e.g., 50-70 mL). Heat to 60°C (or 5°C below boiling) with agitation (200 RPM) until fully dissolved.
Note: If insoluble particles remain, perform a hot filtration.[2]
Cooling to Metastable Zone: Cool the solution rapidly (1°C/min) to 45°C . This should be the "Metastable Zone" where the solution is supersaturated but not yet nucleating spontaneously.
Seeding (Critical Step): Add the 1% w/w seed crystals as a slurry in minimal IPA.
Validation: Observe the slurry for 30 minutes. The seeds should not dissolve. If they do, the solution is undersaturated; cool further and re-seed.
Aging: Hold at 45°C for 1 hour to allow crystal growth on the seed surface.
Controlled Cooling: Cool to 0°C using a cubic cooling ramp (slow at first, faster later) over 4–6 hours.
Rate: 0.1°C/min initially to prevent secondary nucleation.
Isolation: Filter the slurry. Wash with cold IPA (0°C). Dry under vacuum at 40°C.
Protocol B: Reverse Anti-Solvent Crystallization
Best for: Thermally labile furan derivatives or those with extremely high solubility in organics.
The Logic: "Reverse" addition (adding the API solution into the anti-solvent) maintains low local supersaturation, preventing the encapsulation of impurities and reducing oiling out.
Anti-Solvent: Water (if DMSO used) or Heptane (if THF used)[1]
Step-by-Step:
Preparation: Dissolve the crude furan derivative in the minimum amount of Good Solvent (e.g., DMSO) at room temperature.
Charge Anti-Solvent: Fill the main reactor with the Anti-Solvent (10 volumes relative to Good Solvent). Cool to 5°C.
Seeding: Add seed crystals to the Anti-Solvent in the reactor.
Addition: Slowly pump the API/DMSO solution into the agitated Anti-Solvent over 2–4 hours.
Why Reverse? If you add water to the DMSO solution, the mixture passes through a "gummy" phase where the API oils out. Adding API to water ensures the API immediately encounters a highly non-solubilizing environment and snaps onto the seeds.
Maturation: Stir for 2 hours. Filter and wash aggressively with water to remove DMSO.
Troubleshooting: The "Oiling Out" Phenomenon
Oiling out (Liquid-Liquid Phase Separation) is the most common failure mode for this class of compounds. It occurs when the Metastable Limit (Spinodal) is crossed before the Crystallization Limit .
Mechanism of Oiling Out
When the attractive forces between lipophilic solute molecules (chloro-phenyl groups) exceed the solute-solvent interactions, the compound separates as a solute-rich oil droplet rather than a solid crystal.[3][2][4] These droplets often trap impurities.[2]
Figure 2: Phase diagram illustrating the danger zone (LLPS). The goal is to stay in the Metastable Zone (Yellow) via seeding.
Corrective Actions[6][8]
Increase Temperature of Seeding: Seed at a higher temperature (lower supersaturation) to stay out of the LLPS zone.
Change Solvent Ratio: If using Ethanol/Water, increase the Ethanol content. Oiling out is often caused by the solvent becoming "too poor" too quickly.
Use a Surfactant: In extreme cases, trace amounts (0.05%) of non-ionic surfactant (e.g., Tween 80) can prevent droplet coalescence and promote wetting of seeds.[1]
Accelerated Lead Optimization: Microwave-Assisted Synthesis of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol
Executive Summary This application note details the optimized protocol for the synthesis of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol , a functionalized biaryl scaffold relevant to kinase inhibitor and anti-inflamm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the optimized protocol for the synthesis of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol , a functionalized biaryl scaffold relevant to kinase inhibitor and anti-inflammatory drug discovery.
The synthesis addresses a specific challenge in medicinal chemistry: steric hindrance at the ortho-position of the aryl boronic acid (2-methyl group). Standard thermal conditions often result in sluggish turnover or homocoupling side products. By utilizing Microwave-Assisted Organic Synthesis (MAOS) , we overcome the activation energy barrier imposed by the steric bulk, reducing reaction times from 12 hours (thermal) to 20 minutes while suppressing dehalogenation artifacts.
Retrosynthetic Analysis & Strategy
The target molecule is constructed via a Suzuki-Miyaura cross-coupling between an electron-rich heteroaryl halide and a sterically hindered aryl boronic acid.
Strategic Considerations (Expertise & Logic)
Steric Hindrance: The 2-methyl substituent on the boronic acid creates significant steric clash during the transmetallation step of the catalytic cycle. High-energy input (MW irradiation) is required to drive this step.
Furan Sensitivity: The furan ring is acid-sensitive (prone to ring opening). The reaction must remain strictly basic/neutral.
Alcohol Tolerance: The primary alcohol on the furan is compatible with Suzuki conditions, eliminating the need for protecting groups (e.g., TBDMS), which improves atom economy.
Purge the vial headspace with Argon/Nitrogen via a needle for 2 minutes.
Inject 4.0 mL of the degassed solvent mixture via syringe.
Step 4: Microwave Parameters
Set the instrument to Dynamic Control mode:
Temperature: 120 °C
Hold Time: 20 minutes
Pre-stirring: 30 seconds
Absorption Level: High
Max Pressure: 15 bar
Execution Workflow
Figure 2: Operational workflow for the microwave-assisted synthesis.
Workup and Purification
Quench: Allow the vial to cool to room temperature (automatically handled by the reactor).
Filtration: Dilute the black reaction mixture with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove palladium residues. Wash the pad with additional EtOAc (10 mL).
Extraction:
Transfer filtrate to a separatory funnel.
Wash with Water (1 x 20 mL) followed by Brine (1 x 20 mL).
Note: The furan alcohol is moderately polar; ensure the aqueous layer is not discarding product (check via TLC).
Drying: Dry the organic layer over anhydrous Sodium Sulfate (
), filter, and concentrate in vacuo.
Chromatography:
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Gradient elution 0%
40% Ethyl Acetate in Hexanes.
Observation: The product typically elutes as a viscous oil or low-melting solid.
Results & Validation
Expected Yield
Typical Isolated Yield: 75% – 85%
Comparison: Standard thermal reflux (Dioxane/Water, 100°C, 16h) typically yields 50–60% due to catalyst decomposition over long durations.
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
Coupling of Sterically Hindered Boronic Acids
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(24), 7538–7539.
Synthesis of 5-Aryl-2-hydroxymethylfurans
Hussain, H., et al. (2012). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 5-Hydroxymethyl-2-furaldehyde. Tetrahedron Letters, 53(12), 1483-1486.
Green Chemistry & Water Solvents
Polshettiwar, V., & Varma, R. S. (2008). Aqueous Microwave Chemistry: A Clean and Green Synthetic Tool for Rapid Drug Discovery. Chemical Society Reviews, 37, 1546-1557.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #SYN-2024-882
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Subject: Yield Optimization & Stability Protocols for Sterically Hindered Aryl-Furan Scaffolds
Executive Summary
You are encountering yield issues with the synthesis of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol . Analysis of this scaffold reveals two critical "yield-killing" mechanisms inherent to this specific chemotype:
Steric Deactivation (Step 1): The ortho-methyl group on the phenyl ring creates significant steric hindrance, inhibiting the transmetalation step in standard Suzuki-Miyaura couplings.
Acid-Catalyzed Resinification (Step 2): The target molecule is an electron-rich furfuryl alcohol. These are notoriously unstable in acidic media (even slightly acidic silica gel), leading to rapid polymerization (humins formation).
This guide provides a rectified protocol focusing on ligand-accelerated catalysis for the coupling step and pH-controlled workup for the reduction step.
Part 1: The Rectified Synthetic Route
We recommend a two-step sequence starting from 5-bromo-2-furaldehyde . Direct coupling to the alcohol is not recommended due to the interference of the free hydroxyl group with boronic acid stability.
Caption: Optimized 2-step synthetic pathway highlighting the critical divergence point where acidic conditions lead to polymerization.
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "My Suzuki coupling conversion stalls at 40-50%."
Diagnosis:
The 2-methyl group on your boronic acid creates a "steric wall." Standard triphenylphosphine (PPh
) ligands are not bulky enough to promote the reductive elimination step effectively, nor electron-rich enough to facilitate oxidative addition into the electron-neutral furan bromide.
Protocol Adjustment:
Switch to Buchwald Precatalysts. The biaryl backbone of SPhos/XPhos prevents palladium aggregation and boosts activity for hindered substrates.
Parameter
Standard Protocol (Fail)
Optimized Protocol (Pass)
Catalyst
Pd(PPh) (5 mol%)
SPhos Pd G2 (1-2 mol%)
Base
NaCO (aq)
KPO (2.0 equiv, aq)
Solvent
DMF or Toluene/Water
1,4-Dioxane / Water (4:1)
Temp
80°C
60°C - 80°C
Why this works:
SPhos is specifically designed to couple ortho-substituted aryl boronic acids. The phosphate base (K
PO) is milder than carbonate in this specific solvent system, preventing degradation of the furan aldehyde.
Issue 2: "The product turns into a black oil/tar during workup."
Diagnosis:
You are likely quenching the NaBH
reduction with HCl or using standard silica gel for purification. Furfuryl alcohols are acid-sensitive . In the presence of H, they undergo loss of water to form an aza-fulvene-like carbocation, which rapidly polymerizes into "humins" (dark resin).
Protocol Adjustment:
Quench: Do NOT use HCl. Quench with Saturated NH
Cl or Acetone.
Extraction: Use Ethyl Acetate.[3] Wash with Brine.[4][5]
Purification: You must deactivate your silica gel.
Deactivated Silica Protocol:
Slurry silica gel in Hexanes with 1% Triethylamine (Et
N).
Pack the column.
Run the column using Hexanes/EtOAc (with 1% Et
N in the eluent).
Issue 3: "Can I use the direct C-H activation method?"
Answer:Not recommended for this substrate. While direct arylation of furan is possible, the 3-chloro group on the aryl ring is labile (susceptible to oxidative addition), and the 2-methyl group hinders the C-H activation site. You will likely see mixtures of regioisomers and dehalogenated byproducts. Stick to the Suzuki route for >90% regioselectivity.
Part 3: Detailed Experimental Protocol
Step 1: Synthesis of 5-(3-Chloro-2-methylphenyl)furan-2-carbaldehyde
Charge: A reaction vial with 5-bromo-2-furaldehyde (1.0 equiv), (3-chloro-2-methylphenyl)boronic acid (1.2 equiv), and SPhos Pd G2 (0.02 equiv).
Solvent: Add degassed 1,4-dioxane (0.2 M concentration).
Base: Add aqueous K
PO (0.5 M solution, 2.0 equiv).
Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS.
Workup: Dilute with EtOAc, wash with water. Dry over Na
SO.
Yield Check: Expect >85% conversion.
Step 2: Reduction to [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol
Charge: Dissolve the aldehyde from Step 1 in MeOH/THF (1:1). Cool to 0°C.[4]
Monitor: Stir at 0°C for 30 mins. TLC should show clean conversion to a more polar spot.
Critical Quench: Add Acetone (2 equiv) to consume excess hydride, stir 5 mins. Then add Sat. NaHCO
(aq). Do not add acid.
Isolation: Extract with EtOAc. Concentrate at <40°C.
Storage: Store under Argon at -20°C. This compound will oxidize back to the aldehyde or polymerize if left in air/light.
Part 4: Decision Logic for Low Yields
Use this flow to diagnose specific failures in your current experiment.
Caption: Diagnostic flowchart for isolating failure modes in sterically hindered furan synthesis.
References
Suzuki-Miyaura Coupling of Hindered Aryls:
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Halides. Journal of the American Chemical Society.
[Link]
(Validates the use of SPhos/XPhos for ortho-substituted systems).
Stability of Furfuryl Alcohols:
Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing Corporation. (Classic text on furan chemistry).
Modern Context: Gandini, A., & Belgacem, M. N. (1997). Furans in Polymer Chemistry. Progress in Polymer Science.
[Link]
(Explains the mechanism of acid-catalyzed resinification/polymerization).
Boronic Acid Stability (Protodeboronation):
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.
[Link]
(Supports the choice of Aryl-Boronic Acid + Halo-Furan over Furan-Boronic Acid + Halo-Aryl).
Technical Support Center: Overcoming Steric Hindrance in 3-Chloro-2-methylphenyl Couplings
Welcome to the Technical Support Center for cross-coupling reactions involving the 3-chloro-2-methylphenyl motif. This structural unit is a highly prized building block in the synthesis of advanced therapeutics, agrochem...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for cross-coupling reactions involving the 3-chloro-2-methylphenyl motif. This structural unit is a highly prized building block in the synthesis of advanced therapeutics, agrochemicals, and bioactive molecules[][2]. However, it presents a notorious dual challenge: the ortho-methyl group imposes severe steric hindrance, while the meta-chloro group introduces competing electronic deactivation and chemoselectivity issues[3].
This guide provides drug development professionals and synthetic chemists with mechanistic insights, troubleshooting FAQs, and self-validating protocols to conquer steric bottlenecks in Suzuki-Miyaura and Buchwald-Hartwig couplings.
Mechanistic Insights: The Causality of Steric Bottlenecks
To troubleshoot coupling failures, one must first understand the causality within the catalytic cycle. In palladium-catalyzed cross-coupling, the 3-chloro-2-methylphenyl moiety impedes two critical phases:
Oxidative Addition: The physical bulk of the ortho-methyl group blocks the approach of the Pd(0) center to the C-Cl or C-Br bond. Furthermore, aryl chlorides are electronically reluctant to undergo oxidative addition compared to iodides or bromides[4][5].
Transmetalation & Reductive Elimination: In Suzuki couplings, the ortho-substituent twists the aryl ring out of planarity, which severely hinders the transmetalation of the boronic acid[6]. During the final reductive elimination step, the steric clash between the two coupling partners can stall the reaction, leading to off-cycle catalyst decomposition (often observed as the precipitation of "Pd black").
To overcome this, modern methodologies utilize exceptionally bulky, electron-rich ligands (such as Buchwald dialkylbiaryl phosphines or N-heterocyclic carbenes). These ligands force the formation of a highly reactive monoligated
species. Paradoxically, the extreme steric bulk of these ligands accelerates reductive elimination by physically pushing the two aryl groups together[5][7].
Catalytic Cycle & Steric Bottlenecks in Pd-Catalyzed Cross-Coupling.
Troubleshooting Guide & FAQs
Q1: My Suzuki-Miyaura coupling with (3-chloro-2-methylphenyl)boronic acid stalls at 20-30% conversion. What is happening?A1: The ortho-methyl group is severely retarding the transmetalation step. When transmetalation is slow, the boronic acid remains in the reaction mixture longer and is prone to competitive protodeboronation, especially in aqueous basic conditions at elevated temperatures.
Solution: Switch to a highly active precatalyst system like Pd G3 or G4 paired with SPhos or XPhos[7]. These ligands are universally effective for hindered aryl substrates because they stabilize the active Pd(0) species. To minimize protodeboronation, utilize strictly anhydrous conditions with a fluoride base (e.g., CsF) or a tightly controlled biphasic system (K3PO4 in Toluene/H2O) to accelerate transmetalation while protecting the boronic acid.
Q2: I am trying to couple an amine to a 3-chloro-2-methylphenyl chloride via Buchwald-Hartwig amination, but I only recover starting material. How can I facilitate this?A2: Aryl chlorides possess strong C-Cl bonds, making oxidative addition difficult. The ortho-methyl group exacerbates this by physically shielding the bond[3][4].
Solution: Employ exceptionally bulky, electron-rich ligands such as the N-heterocyclic carbene (NHC) IPr*OMe or tBu-XPhos[8][9]. These ligands are electron-rich enough to force oxidative addition into the strong C-Cl bond. Furthermore, use a strong, non-nucleophilic base like LiOtBu or LiHMDS to prevent off-target nucleophilic aromatic substitution (SNAr)[8][9]. Carbazolyl-derived P,N-ligands have also demonstrated excellent efficacy for sterically congested aminations[4].
Q3: How do I prevent the catalyst from precipitating as "Pd black" during the reaction?A3: Pd black forms when the rate of reductive elimination is slower than catalyst decomposition pathways. For hindered substrates, the intermediate Pd(II) species is long-lived and highly vulnerable to degradation.
Solution: Ensure strict anaerobic conditions (freeze-pump-thaw degassing). Use pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) which guarantee a 1:1 Pd:Ligand ratio, preventing the formation of unreactive, ligand-deficient Pd species[7]. For specific ortho-heterocycle-tethered substrates, specialized ligand-free palladacycle approaches can also be utilized[10].
Quantitative Data & Ligand Selection Matrix
Selecting the correct ligand is the most critical variable when dealing with the 3-chloro-2-methylphenyl motif. Below is a validated selection matrix based on recent literature for sterically hindered couplings.
To ensure trustworthiness and reproducibility, the following Standard Operating Procedures (SOPs) are designed as self-validating systems . They include built-in diagnostic checkpoints to verify success at intermediate stages, preventing wasted time on failed reactions.
Standard Air-Free Workflow for Hindered Cross-Coupling Reactions.
Protocol A: Suzuki-Miyaura Coupling of (3-chloro-2-methylphenyl)boronic acid
Objective: Couple highly hindered boronic acid with an aryl chloride while suppressing protodeboronation.
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with (3-chloro-2-methylphenyl)boronic acid (1.5 equiv), the aryl chloride (1.0 equiv), XPhos Pd G3 (2.0 mol%), and anhydrous finely milled K3PO4 (3.0 equiv).
Solvent Addition: Add a degassed mixture of Toluene/H2O (10:1 ratio, 0.2 M concentration).
Validation Checkpoint 1: Upon solvent addition and stirring at room temperature for 5 minutes, the solution should transition from a pale yellow suspension to a homogeneous deep red/burgundy solution. This color change confirms the successful activation of the precatalyst into the active
species. If the solution turns black immediately, the solvent is insufficiently degassed.
Execution: Seal the flask, remove from the glovebox, and heat to 90 °C.
Validation Checkpoint 2: At the 2-hour mark, withdraw a 50 µL aliquot under positive N2 pressure. Quench with EtOAc/H2O, and analyze the organic layer via GC-MS. If conversion is <50% and significant 3-chlorotoluene (the protodeboronation product) is detected, the transmetalation is failing. In future runs, switch to anhydrous CsF in 1,4-dioxane.
Workup: Once starting material is consumed (>95% by GC-MS), cool to room temperature, dilute with EtOAc, wash with water and brine, dry over MgSO4, and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination of 3-chloro-2-methylphenyl chloride
Objective: Overcome poor oxidative addition to form sterically congested C-N bonds[8][9].
Preparation: In a glovebox, combine 3-chloro-2-methylphenyl chloride (1.0 equiv), the amine (1.2 equiv), Pd2(dba)3 (1.5 mol%), and the bulky NHC ligand IPr*OMe (3.0 mol%) in a vial.
Base Addition: Add LiOtBu (1.5 equiv) and degassed anhydrous toluene (0.2 M).
Validation Checkpoint 1: The use of LiOtBu should maintain a relatively homogeneous mixture compared to NaOtBu or KOtBu. If massive clumping occurs, the base is likely hydrated; discard and use a fresh, sublimed batch.
Execution: Heat at 100 °C for 16 hours.
Validation Checkpoint 2: Monitor via TLC or LC-MS. The absence of diarylamine product after 4 hours indicates a failure in oxidative addition. Spiking the reaction with an additional 1 mol% of the pre-stirred Pd/Ligand complex can differentiate between initial catalyst death and inherently slow kinetics.
References
Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Taylor & Francis / ResearchGate.8
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.10
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Thieme E-Books & E-Journals.4
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal.5
Technical Support Center: Purification Troubleshooting for [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol
Introduction & Structural Context Synthesizing 5-aryl-2-furanmethanols, such as [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol, typically relies on Suzuki-Miyaura cross-coupling methodologies[1]. While the synthetic rou...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Context
Synthesizing 5-aryl-2-furanmethanols, such as [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol, typically relies on Suzuki-Miyaura cross-coupling methodologies[1]. While the synthetic route is well-established, downstream purification is notoriously problematic. The molecule presents a "perfect storm" of structural liabilities: an electron-rich furan ring, a highly reactive hydroxymethyl group, and significant steric hindrance from the ortho-methylphenyl substituent.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we address the root chemical causes of product loss and provide self-validating workflows to ensure high-purity isolation.
Section 1: Chemical Stability & Handling
Q: Why does my product degrade into a dark, viscous tar during standard silica gel chromatography?
The Causality:
The degradation is driven by the inherent acidity of standard, unmodified silica gel (which typically has a surface pH of ~4.5–5.5). The hydroxymethyl group at the C2 position of the furan ring is highly susceptible to protonation. Upon losing a water molecule, it forms a highly reactive, resonance-stabilized carbocation. This electrophile rapidly attacks the electron-rich C4 or C5 positions of neighboring furan molecules, triggering an acid-induced self-condensation reaction that forms bis(5-aryl-2-furyl)methanes and complex polymeric tars[2].
Acid-catalyzed degradation pathway of 5-aryl-2-furanmethanols on standard silica gel.
The Self-Validating Solution:
To prevent this, the stationary phase must be strictly neutralized. You must either use amine-modified silica gel (e.g., KP-NH) or pre-treat standard silica with 1–2% Triethylamine (TEA).
Validation Step: Run a 2D-TLC of your crude mixture. Spot the crude, run it in your proposed solvent system, dry the plate, rotate it 90 degrees, and run it again. If off-diagonal spots appear, on-column degradation is still occurring, and the basicity of your system must be increased.
Section 2: Suzuki Coupling Byproduct Clearance
Q: How do I remove residual palladium and homocoupled biaryl/bifuryl impurities without losing my product?
The Causality:
Steric hindrance from the ortho-methyl group on the 3-chloro-2-methylphenyl moiety significantly slows the transmetalation step of the Suzuki catalytic cycle. This kinetic bottleneck increases the prevalence of competitive side reactions, specifically the homocoupling of the boronic acid and protodeboronation. Furthermore, the furan oxygen acts as a weak ligand, chelating residual palladium (Pd) and dragging it into the organic phase during workup. Standard chromatography often fails to separate these Pd-complexes, leading to streaking, co-elution, and severe product loss.
The Self-Validating Solution:
Implement a targeted chemical scavenging step prior to chromatography. Silica-supported thiols (Si-Thiol) covalently bind Pd(II) and Pd(0) species, stripping them from the furan oxygen and reducing residual palladium to <100 ppm, or even single digits[3].
Step-by-step purification workflow for isolating the target furanmethanol compound.
Section 3: Quantitative Troubleshooting Data
To illustrate the necessity of the optimized workflow, the following table summarizes the expected outcomes when applying different purification strategies to a standard 5-gram scale synthesis of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol.
Purification Strategy
Stationary Phase
Additive / Pre-treatment
Residual Pd (ppm)
Product Recovery (%)
Final Purity (HPLC-UV)
Standard Chromatography
Unmodified Silica
None
> 500 ppm
< 40% (Severe Tarring)
< 85%
Basic Chromatography
Unmodified Silica
1% TEA in Eluent
~ 150 ppm
72%
92%
Two-Stage Protocol (SOP)
Amine-Modified Silica
Si-Thiol Scavenging
< 10 ppm
> 88%
> 98%
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Palladium Scavenging Workflow
Purpose: To decouple Pd from the furan oxygen and prevent chromatographic streaking.
Dissolution: Dissolve the crude reaction mixture (post-aqueous workup) in a 1:1 mixture of Ethyl Acetate and Heptane.
Neutralization: Wash the organic layer once with a mildly basic aqueous buffer (e.g., saturated NaHCO₃, pH ~8.0) to remove any residual acidic salts. Dry over anhydrous Na₂SO₄.
Scavenger Addition: Add Silica-supported Thiol (Si-Thiol) scavenger to the organic phase. Use 5 molar equivalents relative to the initial amount of Palladium catalyst used in the reaction.
Agitation: Stir the suspension vigorously at 50°C for exactly 2 hours. Causality: Elevated temperature ensures complete dissociation of the Pd-furan coordinate bonds.
Filtration: Filter the mixture through a tightly packed Celite pad. Wash the pad with 2 column volumes of Ethyl Acetate.
Self-Validation: Concentrate the filtrate under reduced pressure. Submit a 5 mg aliquot for ICP-MS analysis. Proceed to SOP 2 only if Pd levels are confirmed to be < 10 ppm.
SOP 2: Amine-Modified Silica Gel Chromatography
Purpose: To resolve homocoupled impurities without inducing carbocation-mediated degradation.
Column Preparation: Pack the column using Amine-Modified Silica (e.g., KP-NH). Note: If specialized silica is unavailable, slurry standard silica gel with 2% TEA in Hexanes and allow it to equilibrate for 30 minutes before packing.
Dry Loading: Dissolve the Pd-scavenged crude product in a minimal amount of Dichloromethane (DCM). Add basic alumina (not silica) to the solution and concentrate to a free-flowing powder. Load this onto the column. Causality: Dry loading on basic alumina prevents localized acidic degradation at the column head.
Elution: Elute using a shallow gradient of Hexanes to Ethyl Acetate (starting at 95:5 and ramping to 75:25).
Fraction Analysis & Self-Validation: Collect fractions and analyze via TLC (visualize using UV 254 nm and a KMnO₄ stain). Before pooling, perform a 2D-TLC on the combined fractions to definitively confirm the absence of degradation artifacts. Concentrate in vacuo keeping the water bath below 35°C to yield the pure product.
Section 5: References
[2] Title: (Aryl)(2-furyl)alkanes and their Derivatives, 20
Source: arkat-usa.org
URL:
[1] Title: Synthesis and Fungicidal Activities of Aryl Thiocarbamic Acid-5-aryl-2-furanmethyl Ester
Source: sioc-journal.cn
URL:
[3] Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques
Source: ACS Medicinal Chemistry Letters
URL:
Technical Support Center: Preventing Oxidation of Furan-Methanol During Storage
As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of furan-methanol (commonly known as furfuryl alcohol) into furan-aldehyde (furfural). This auto-oxidation not only co...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of furan-methanol (commonly known as furfuryl alcohol) into furan-aldehyde (furfural). This auto-oxidation not only compromises the purity of the reagent but can also introduce reactive impurities that derail sensitive synthetic and analytical workflows.
This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the long-term stability of your furan-methanol stocks.
Mechanistic Insight: The Degradation Pathway
Understanding why furan-methanol degrades is the first step in preventing it. Furan-methanol is a primary organic compound containing a furan ring substituted with a hydroxymethyl group. When exposed to atmospheric oxygen, UV/visible light, or elevated temperatures, it undergoes auto-oxidation to form furfural[1]. If left unchecked, furfural can further oxidize into 2-furoic acid[2]. Furthermore, in the presence of trace acids, furan-methanol can undergo highly exothermic intermolecular dehydration and polymerization[3].
Oxidation pathway of furan-methanol to furan-aldehyde and 2-furoic acid under environmental stress.
Troubleshooting & FAQs
Q1: My furan-methanol stock has turned from colorless to a dark amber/brown. Is it still viable for synthesis?A1: The color change is the primary visual indicator of degradation. Pure furan-methanol is a clear, colorless liquid. However, photo-oxidation and auto-oxidation lead to the formation of furfural and subsequent polymeric condensation products, causing an amber to dark brown color shift[1].
Causality: Light provides the activation energy for radical formation, accelerating oxidation. If your application requires high-purity monomer (e.g., pharmaceutical synthesis), an amber batch should be discarded or redistilled. For less sensitive resin applications, mild yellowing may be acceptable.
Q2: How can I prevent the oxidation of furan-methanol to furan-aldehyde during long-term storage?A2: Oxidation prevention requires a multi-barrier approach:
Atmosphere: Purge the headspace of the container with an inert gas (Nitrogen or Argon) before sealing[4].
Light Exclusion: Store the chemical in opaque or amber glass containers, in a dark cabinet[1].
Temperature Control: Store bulk quantities below 25°C[4]. For high-purity analytical standards, storage at -20°C is highly recommended to retard oxidation[5].
Causality: Removing oxygen starves the auto-oxidation reaction. Opaque containers block UV/visible light, preventing photo-catalyzed radical initiation. Low temperatures reduce the kinetic energy available for both oxidation and acid-catalyzed polymerization.
Q3: Are there chemical stabilizers I can add to prolong shelf life?A3: While historical patents suggest additives like tetrahydrocaffeine can prevent polymerization and stabilize the alcohol[6], modern analytical and synthetic workflows typically avoid chemical stabilizers to prevent downstream contamination. Instead, physical stabilization (inert gas purging and freezing) is the industry standard.
Quantitative Storage Data
The following table summarizes the expected stability of furan-methanol under various storage conditions, demonstrating the critical impact of temperature and atmosphere.
Oxidation to furfural is significantly retarded; remains colorless[5].
Self-Validating Experimental Protocols
To ensure scientific integrity, every handling procedure must be a self-validating system. The following protocols include built-in validation steps to confirm success.
Protocol A: Inert Gas Purging and Aliquoting Workflow
Repeatedly opening a primary stock bottle introduces oxygen and moisture, accelerating degradation. Aliquoting into single-use vials under inert gas prevents this.
Step-by-Step Methodology:
Preparation: Work inside a fume hood. Ensure all amber glass vials are pre-dried in an oven at 120°C for 2 hours and cooled in a desiccator.
Visual Validation: Inspect the primary furan-methanol stock. It must be clear and colorless. If it is dark brown, do not proceed; the batch is already compromised[1].
Aliquoting: Dispense the required volume of furan-methanol into the amber vials using a glass pipette (avoid plastic, as furan-methanol can degrade certain synthetic materials)[7].
Inert Gas Purging: Insert a gentle stream of high-purity Nitrogen or Argon gas into the headspace of the vial for 15-20 seconds.
Causality: Argon is heavier than air and creates a protective blanket over the liquid, displacing reactive oxygen[4].
Sealing & Storage: Immediately cap the vial tightly with a PTFE-lined cap. Store the aliquots at -20°C[5].
System Validation: Leave one purged aliquot at room temperature for 7 days alongside an unpurged, clear glass control. The control will turn yellow, while the purged amber vial will remain colorless, validating your purging technique.
Standardized workflow for the safe handling and long-term storage of furan-methanol.
Protocol B: GC-MS Quantification of Furan-Aldehyde Impurity
If you suspect your furan-methanol has oxidized during storage, you must quantify the furan-aldehyde (furfural) concentration before use.
Step-by-Step Methodology:
Sample Preparation: Dilute 10 µL of the suspect furan-methanol in 1 mL of an appropriate GC-grade solvent (e.g., carbon disulfide or ethyl acetate).
Internal Standard: Add a known concentration of an internal standard (e.g., ethyl benzene) to account for injection volume variations[5].
Instrumental Analysis: Inject 1 µL into a GC-MS equipped with a polar capillary column (e.g., DB-WAX).
Causality: A polar column effectively separates the closely related furan-methanol and furan-aldehyde based on their differing polarities and boiling points.
Validation (Blank & Standard): Run a solvent blank to ensure no carryover. Run a pure furfural standard to confirm retention time.
Data Interpretation: Calculate the area ratio of the furfural peak to the internal standard. If the furfural concentration exceeds your application's tolerance threshold (typically >1%), the batch must be redistilled.
References
1.[2] FURFURYL ALCOHOL AND RELATED SUBSTANCES. Inchem.org.
2.[1] What are the effects of light on Furfuryl Alcohol?. RHMS Chem Blog.
3.[3] FURFURYL ALCOHOL. CDC Stacks / NIOSH.
4.[6] Stabilization of furfuryl alcohol - US2561667A. Google Patents.
5.[4] Furfuryl Alcohol Product Data Sheet. Furan Chemicals.
6.[5] FURFURAL Method no.: 72. OSHA Analytical Laboratory.
7.[7] Furfuryl alcohol Safety Data Sheet. Furan.com.
Technical Support Center: Solvent Extraction Optimization for [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating [5-(3-Chloro-2-methylphenyl)furan-2-yl]m...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol .
This guide abandons generic extraction advice in favor of a mechanistic, causality-driven approach. By understanding the interplay between the compound's hydrogen-bonding capabilities and its significant lipophilic bulk, you can transition from trial-and-error to a rational, self-validating extraction workflow.
Physicochemical Profiling & Rationale
To optimize liquid-liquid extraction (LLE), we must first deconstruct the analyte. The target molecule features a highly hydrophobic 3-chloro-2-methylphenyl group conjugated to a furan ring, terminated by a polar hydroxymethyl (-CH₂OH) group.
According to established extraction principles, the partition coefficient between water and an organic solvent is directly dictated by the analyte's hydrogen bond acidity/basicity and molar volume [1]. The rules are straightforward: match the polarity of your analyte with the polarity of the extraction solvent [2].
Table 1: Physicochemical Drivers for Solvent Selection
Property
Characteristic / Estimated Value
Impact on Extraction Strategy
LogP (Lipophilicity)
~3.5 – 4.2
Highly lipophilic. Drives the need for moderately non-polar to polar aprotic solvents.
Ionization (pKa)
~15 (Hydroxyl group)
Neutral across standard pH ranges (1–12). pH adjustments will not ionize the target, allowing for aggressive acidic/basic impurity washing.
H-Bond Donors
1 (-OH)
Demands a solvent capable of acting as a hydrogen-bond acceptor to break intermolecular target dimers.
H-Bond Acceptors
2 (-OH, Furan -O-)
Benefits from solvents with complementary dipole moments (e.g., esters, ketones).
Extraction Workflow & Logical Relationships
The following diagram maps the causality of our optimized extraction workflow, demonstrating how solvent selection and aqueous phase manipulation interact to maximize recovery.
Workflow for the optimized liquid-liquid extraction of the target furan-2-yl methanol derivative.
Troubleshooting & FAQs
Q1: Why am I experiencing low extraction yields when using aliphatic hydrocarbons like hexane or heptane?Causality: [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol contains a hydroxymethyl group that readily forms hydrogen-bonded dimers. Aliphatic hydrocarbons have a near-zero polarity index and lack the ability to participate in hydrogen bonding. Consequently, they cannot effectively solvate the alcohol moiety, leading to poor partitioning or premature precipitation.
Solution: Switch to a moderately polar, hydrogen-bond accepting solvent such as Ethyl Acetate (EtOAc) or Methyl Isobutyl Ketone (MIBK). These solvents perfectly match the target's polarity profile, breaking target-target hydrogen bonds and solvating the molecule efficiently [2].
Q2: The target compound is partitioning back into the aqueous layer. How can I force it into the organic phase?Causality: If your upstream reaction utilized water-miscible co-solvents (e.g., THF or methanol from a Suzuki coupling), residual amounts will artificially increase the solubility of your target in the aqueous phase, destroying your partition coefficient.
Solution: First, evaporate the organic co-solvents under reduced pressure before extraction. Second, implement a "salting-out" strategy. Adding high concentrations of simple salts (e.g., 3–5 M sodium sulfate) saturates the aqueous phase, drastically reducing the solubility of the lipophilic analyte in water and driving it into the organic phase [1].
Q3: We are observing persistent emulsions during the aqueous wash steps. How do we break them?Causality: Emulsions in these specific workflows are typically stabilized by residual fine particulates (e.g., palladium catalyst from cross-coupling) or by a low density differential and low interfacial tension between the aqueous and organic phases.
Solution:
Mechanical: Filter the biphasic mixture through a pad of Celite to remove catalyst particulates prior to separation.
Chemical: Increase the density differential by ensuring the aqueous layer is saturated with NaCl (brine). If using EtOAc, adding a small volume of a non-polar co-solvent (like heptane, up to 10% v/v) alters the interfacial tension, forcing the droplets to coalesce without significantly dropping the target's solubility.
Q4: How do I separate the target alcohol from unreacted basic/acidic precursors without losing my product?Causality: Because the target is a neutral alcohol (pKa ~15), it remains un-ionized across the pH 1–12 range. It will not partition into the aqueous phase regardless of pH manipulation.
Solution: Leverage orthogonal washing. You can safely perform aggressive pH washes on the organic layer. Wash with 1M HCl to protonate and extract basic impurities (e.g., amine ligands), followed by a wash with 1M NaOH or saturated NaHCO₃ to deprotonate and extract acidic byproducts (e.g., unreacted boronic acids).
Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system . At critical junctions, observable metrics confirm that the chemical physics of the extraction are functioning as intended.
Step 1: Pre-Extraction Conditioning
Action: Dilute the crude reaction mixture with deionized water. If water-miscible solvents (THF, DMF, MeOH) exceed 10% of the total volume, concentrate the mixture under reduced pressure until the volatile organics are removed.
Validation Check: The mixture should appear cloudy or precipitate the crude product, confirming the removal of solubilizing co-solvents.
Step 2: Salting Out
Action: Add solid NaCl or Na₂SO₄ to the aqueous phase until saturation is achieved (some undissolved salt should remain visible).
Action: Add the optimized primary solvent (Ethyl Acetate) at a 1:3 to 1:5 organic-to-aqueous volume ratio [1].
Step 3: Phase Separation
Action: Agitate vigorously for 2 minutes, venting frequently. Allow the phases to settle.
Validation Check: A clean phase boundary should form within 3–5 minutes. If an emulsion persists beyond 5 minutes, immediately filter the entire biphasic mixture through a Celite pad to remove stabilizing particulates.
Step 4: Orthogonal Impurity Washing
Action: Separate the organic layer. Wash sequentially with:
1 volume of 1M HCl (Removes basic amines/ligands).
1 volume of Saturated NaHCO₃ (Removes acidic byproducts).
1 volume of Saturated Brine (Removes residual water and breaks micro-emulsions).
Validation Check: Test the pH of the aqueous waste after the HCl wash (must be < 2) and the NaHCO₃ wash (must be > 8). This validates that the aqueous phases had sufficient buffer capacity to fully ionize the targeted impurities.
Step 5: Drying and Recovery
Action: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under vacuum to yield the crude[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol.
Validation Check: The anhydrous Na₂SO₄ should be free-flowing, not clumped, indicating all residual water has been successfully sequestered.
References
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols
Source: LCGC International
URL:[Link]
Liquid-Liquid Extraction Techniques Principles and Optimisation
Source: Element Lab Solutions
URL:[Link]
Liquid–liquid extraction
Source: Wikipedia
URL:[Link]
Optimization
Minimizing side reactions in the reduction of furan-aldehydes
Welcome to the Furan-Aldehyde Reduction Technical Support Center . As researchers and drug development professionals scale up the valorization of biomass-derived platform chemicals like furfural and 5-hydroxymethylfurfur...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Furan-Aldehyde Reduction Technical Support Center . As researchers and drug development professionals scale up the valorization of biomass-derived platform chemicals like furfural and 5-hydroxymethylfurfural (HMF), controlling reaction selectivity becomes the primary bottleneck.
Furan-aldehydes possess multiple reactive sites—the carbonyl group (C=O), the conjugated furan ring (C=C), and the ether linkage (C-O-C). This guide provides mechanistic troubleshooting, self-validating protocols, and FAQs to help you eliminate side reactions and maximize yields of target furanic alcohols (e.g., furfuryl alcohol [FAL] and 2,5-bis(hydroxymethyl)furan [BHMF]).
Part 1: Mechanistic Overview of Side Reactions
Before troubleshooting, it is critical to understand the thermodynamic and kinetic pathways competing with your target C=O reduction.
Reaction network of furan-aldehyde reduction highlighting desired pathways and side reactions.
Part 2: Troubleshooting Guide & Causality Analysis
Q: My GC-MS shows a high yield of tetrahydrofurfuryl alcohol (THFA) instead of furfuryl alcohol. How do I stop ring saturation?Causality: You are likely using a highly active noble metal catalyst (e.g., Pd/C or Pt/C) under high-pressure molecular hydrogen. Palladium and platinum strongly bind the conjugated C=C bonds of the furan ring[1]. When H2 pressure is high, the furan ring is unselectively hydrogenated alongside the carbonyl group.
Solution: Switch to a catalyst that promotes perpendicular adsorption of the carbonyl group while repelling the furan ring. Copper-based catalysts (like Cu-Zn or Cu-Cr) are industrially preferred because they selectively hydrogenate C=O bonds without affecting C=C bonds[2]. Alternatively, transition to a Catalytic Transfer Hydrogenation (CTH) system, which intrinsically limits the reduction potential and avoids ring saturation entirely[3].
Q: I am using Catalytic Transfer Hydrogenation (CTH) with isopropanol, but I am forming large amounts of i-propyl furfuryl ether. Why?Causality: In Meerwein-Ponndorf-Verley (MPV) reductions, secondary alcohols act as hydrogen donors. However, if your catalyst (e.g., Zr-SBA-15 or uncoordinated Al2O3) possesses strong, uncoordinated Lewis acid sites, it will catalyze the etherification of the newly formed furfuryl alcohol with the isopropanol solvent[4][5].
Solution: Optimize the sacrificing alcohol-to-substrate molar ratio. Increasing the isopropanol:furfural ratio to >50:1 can kinetically favor the MPV reduction over etherification[5]. For a permanent fix, switch to Basic Zirconium Carbonate (BZC), which neutralizes the strong acid sites responsible for etherification[6].
Q: The reaction mixture is turning dark brown/black, and mass balance is failing. What is causing this degradation?Causality: Furan-aldehydes are notoriously unstable in the presence of Brønsted acids. Proton attack at the C2 or C5 position of the furan ring initiates electrophilic substitution and rapid polymerization, leading to the formation of insoluble humins (resinification).
Solution: Strictly control the pH of your system. If using electrocatalytic hydrogenation (ECH), avoid highly acidic electrolytes (pH < 3) where resinification outcompetes hydrogenation[7]. Ensure your catalyst support is neutral or slightly basic.
Q: Why am I detecting aliphatic diols and diketones in my product stream?Causality: Ring-opening occurs when the furan ring adsorbs too strongly to the metal surface (common with Pt, Ru, and Ni at elevated temperatures). This strong adsorption reduces the relative hydrogen coverage on the catalyst surface, triggering C-C and C-O bond cleavage[2].
Solution: Lower the reaction temperature (<100°C) to reduce the activation energy available for C-O cleavage. If high temperatures are required, use bimetallic alloying (e.g., Pt-Sn) to sterically hinder the flat adsorption of the furan ring[4].
Diagnostic logic tree for identifying and resolving furan-aldehyde reduction side reactions.
Part 3: Self-Validating Experimental Protocol
To completely bypass the risks of high-pressure H2 over-reduction and batch-reactor etherification, we recommend a Continuous-Flow Catalytic Transfer Hydrogenation workflow. This protocol utilizes [8] to achieve 100% selectivity.
Methodology: Continuous-Flow CTH of Furfural
Feed Preparation: Dissolve furfural (2.4 mmol) in 10 mL of bio-based 2-methyltetrahydrofuran (2-MeTHF).
Causality: Using 2-MeTHF as the primary solvent instead of a pure alcohol prevents the mass-action shift toward alkyl furfuryl ethers.
Hydrogen Donor Addition: Add 2-propanol at exactly 1.5 molar equivalents relative to furfural.
Causality: Restricting the H-donor limits the thermodynamic potential for over-reduction and etherification while providing sufficient hydride equivalents for the MPV mechanism[8].
Catalyst Loading: Introduce 1 mol% Shvo's catalyst (0.024 mmol) into the feed stream.
Flow Parameters: Pump the solution through a pre-heated stainless-steel tubular reactor at 150°C with a flow rate of 250 μL/min.
System Self-Validation (Inline GC-FID):
Condition A: If unreacted furfural is >3%, the residence time is too short. Action: Decrease flow rate by 25 μL/min increments.
Condition B: If 2-methylfuran (hydrogenolysis product) is detected, the catalyst is over-activating the C-O bond due to excessive contact time. Action: Increase flow rate by 50 μL/min to kinetically trap the intermediate furfuryl alcohol before hydrogenolysis occurs.
Isolation: Cool the effluent and pass through a short silica plug to recover the homogeneous catalyst.
Part 4: Quantitative Data Presentation
The following table summarizes the propensity of different catalyst systems to trigger specific side reactions, allowing you to select the optimal system for your target product.
Catalyst System
Reaction Mode
Primary Side Reaction Risk
Target Selectivity (FAL/BHMF)
Reference
Pd/C or Pt/C
H₂ Gas (High Pressure)
Ring Saturation (THFA)
Low-Moderate (<60%)
CuCrOₓ
H₂ Gas (High Pressure)
Minimal (Risk of toxic Cr leaching)
Excellent (>95%)
Zr-SBA-15
MPV (Isopropanol Donor)
Etherification (Alkyl Ethers)
Variable (~45–99%)*
Basic Zr Carbonate
MPV (Continuous Flow)
Minimal
High (>90%)
Shvo's Catalyst
CTH (Continuous Flow)
Minimal
Perfect (100%)
Ru/ACC
Electrocatalytic (ECH)
Polymerization (If pH is low)
Moderate (~50-70%)
*Selectivity is highly dependent on the alcohol-to-substrate molar ratio.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent to avoid etherification completely?A: Yes. Aqueous phase hydrogenation is highly effective, particularly with Ru-based catalysts or nanosized Pt on Co/Al₂O₃[9]. However, water acts as a nucleophile at elevated temperatures. If the temperature exceeds 130°C, water can facilitate the ring-opening of the furanic alcohol to form aliphatic diketones. Keep aqueous reactions at mild temperatures (25–60°C) to maintain ring integrity[9].
Q: Does the method of catalyst reduction during preparation affect side reactions?A: Absolutely. The oxidation state of the metal dictates its binding affinity. For example, in Cu-based catalysts, both Cu⁺ and Cu⁰ are necessary active species. Cu⁺ acts as a Lewis acid to polarize the C=O bond, while Cu⁰ dissociates hydrogen[1]. Over-reducing the catalyst during preparation destroys the Cu⁺ sites, forcing higher temperatures to achieve conversion, which inevitably leads to hydrogenolysis (forming 2-methylfuran).
Q: How does steric hindrance play a role in catalyst design for HMF?A: HMF is bulkier than furfural due to the additional hydroxymethyl group. When using bimetallic catalysts (like Ni-Fe or Pt-Sn), the secondary metal (Fe or Sn) acts as a geometric spacer on the catalyst surface. This prevents the large furan ring from adsorbing flatly (which causes ring-opening) and forces the molecule to adsorb vertically via the carbonyl oxygen, drastically improving selectivity to BHMF[4].
References
Heterogeneous Catalytic Upgrading of Biofuranic Aldehydes to Alcohols. Frontiers in Chemistry.
Advanced Room-Temperature Synthesis of 2,5-Bis(hydroxymethyl)furan—A Monomer for Biopolymers—from 5-Hydroxymethylfurfural. ResearchGate.
Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: A simple approach. ResearchGate.
High Selectivity and Yield in Catalytic Transfer Hydrogenation of Furfural to Furfuryl Alcohol by Zirconium Propoxide Modified Mesoporous Silica. MDPI Molecules.
Recent Advances in Catalytic Hydrogenation of Furfural. MDPI Catalysts.
Continuous flow Meerwein–Ponndorf–Verley reduction of HMF and furfural using basic zirconium carbonate. RSC Advances (via PMC).
Zinc-electrocatalyzed hydrogenation of furfural in near-neutral electrolytes. RSC Green Chemistry.
Selective transfer hydrogenation of furfural under continuous flow conditions promoted by the recoverable homogeneous Shvo's catalyst. RSC Green Chemistry.
Understanding Activity Trends in Furfural Hydrogenation on Transition Metal Surfaces. ACS Catalysis.
Electrocatalytic hydrogenation of the formyl group and heteroaromatic ring in furfural on activated carbon cloth-supported ruthenium. Sustainable Energy & Fuels.
MPV reduction of furfural with i-PrOH in presence of Zr-SBA-15-influence of the sacrificing alcohol to substrate molar ratio. ResearchGate.
Technical Support Center: Enhancing the Stability of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol. As a substituted furanmethanol, this compound is susc...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol. As a substituted furanmethanol, this compound is susceptible to degradation in solution, which can impact experimental reproducibility and the overall integrity of your results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges. The protocols and recommendations herein are based on established principles of organic chemistry and extensive experience with similar heterocyclic compounds.
I. Understanding the Instability of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol
Before delving into troubleshooting, it is crucial to understand the inherent chemical liabilities of your compound. The stability of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol is primarily influenced by two structural motifs: the furan ring and the benzylic alcohol.
Furan Ring Susceptibility: The furan ring is an electron-rich heterocycle that is prone to degradation under acidic conditions, which can lead to ring-opening and polymerization.[1][2] While generally more stable under neutral to basic conditions, prolonged exposure to strong bases can also cause degradation.[1]
Oxidation of the Methanol Group: The primary alcohol group is susceptible to oxidation, which can convert it first to an aldehyde and subsequently to a carboxylic acid. This process can be accelerated by exposure to atmospheric oxygen, transition metal contaminants, and light.
The presence of a substituted phenyl ring can also influence the electronic properties and, consequently, the stability of the furan moiety.[3][4]
II. Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Solution Discoloration (Yellowing or Browning) Over Time
Question: My stock solution of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol in an organic solvent (e.g., methanol, DMSO) is turning yellow or brown upon storage. What is causing this, and how can I prevent it?
Answer: Discoloration is a common indicator of degradation, likely due to oxidation of the furanmethanol. Furan compounds are known to be sensitive to air and light, leading to the formation of colored polymeric byproducts.
Causality: The discoloration is likely due to the formation of conjugated systems arising from oxidation and/or polymerization of the furan ring.
Troubleshooting Steps:
Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Light Protection: Store solutions in amber vials or wrap the vials in aluminum foil to protect them from light. Furan derivatives can be photosensitive.[5][6][7]
Solvent Purity: Use high-purity, peroxide-free solvents. Ethers, for example, can form peroxides that will accelerate oxidation.
Antioxidant Addition: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solution. Phenolic antioxidants are effective at inhibiting the oxidation of furan compounds.[8][9] A typical concentration is 0.01-0.1%.
Issue 2: Inconsistent Results in Biological or Chemical Assays
Question: I am observing a loss of activity or inconsistent results when using solutions of my compound that have been stored for some time. Could this be related to stability?
Answer: Yes, a decline in potency is a strong indication that your compound is degrading. The degradation products will have different chemical and biological properties, leading to unreliable results.
Causality: The active parent compound is degrading into less active or inactive species. The primary degradation pathways are likely oxidation of the alcohol and/or acid-catalyzed ring opening of the furan.
Troubleshooting Steps:
Fresh Solutions: Whenever possible, prepare fresh solutions of your compound immediately before use.
pH Control: If your experimental medium is aqueous, ensure the pH is controlled. Furan rings are particularly unstable in acidic conditions.[1] A buffer system in the pH range of 6-7.5 is generally a safe starting point. For some furan derivatives, a slightly higher pH can delay degradation.
Forced Degradation Study: Conduct a forced degradation study to understand the specific conditions that cause your compound to degrade. This will help you identify and avoid problematic experimental parameters. (See Protocol 1).
Analytical Monitoring: Use an analytical technique like HPLC to monitor the purity of your stock solutions over time. This will allow you to establish a reliable shelf-life for your solutions under specific storage conditions.
Issue 3: Formation of Precipitates in Solution
Question: I have observed the formation of a precipitate in my stock solution upon storage. What is this, and how can I avoid it?
Answer: Precipitate formation can be due to several factors, including the formation of insoluble degradation products (polymers) or the compound coming out of solution due to solvent evaporation or temperature changes.
Causality: Furan compounds can polymerize under certain conditions, especially in the presence of acid, to form insoluble materials.[1]
Troubleshooting Steps:
Solvent Choice: Consider the solvent used for your stock solution. Polar aprotic solvents like DMF can have a stabilizing effect on furan derivatives.[1][2]
Storage Temperature: Store your solutions at a constant, low temperature (e.g., -20°C or -80°C) to minimize both degradation and the potential for the compound to fall out of solution. Avoid repeated freeze-thaw cycles by aliquoting your stock solution.
Filtration: Before use, you can filter the solution through a 0.22 µm syringe filter to remove any particulate matter. However, this does not address the underlying stability issue. It is crucial to also implement the preventative measures mentioned above.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol in an aqueous solution?
A1: While the optimal pH should be determined empirically, a good starting point is a neutral to slightly basic pH (6.0-7.5). Strongly acidic conditions (pH < 4) should be avoided as they are known to cause rapid degradation of the furan ring.[1][10]
Q2: What are the likely degradation products of my compound?
A2: The most probable degradation products are the corresponding aldehyde ([5-(3-Chloro-2-methylphenyl)furan-2-yl]carbaldehyde) and carboxylic acid (5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid) from the oxidation of the methanol group. Under harsh acidic conditions, you may also see ring-opened products.
Q3: Can I use antioxidants to stabilize my compound in cell culture media?
A3: The use of antioxidants in cell culture must be approached with caution, as they can have their own biological effects. If you suspect oxidative degradation is an issue during your experiment, it is preferable to minimize the exposure time of the compound to the culture media and to work in a controlled oxygen environment if possible. If an antioxidant is necessary, its effects on the cells should be independently verified.
Q4: How do the chloro and methyl substituents on the phenyl ring affect the stability?
A4: The electronic nature of substituents on the furan ring can influence its stability.[1] While the substituents in your compound are on the phenyl ring, they can have a modest electronic effect on the furan ring through the conjugated system. The chloro group is electron-withdrawing, and the methyl group is electron-donating. Their combined effect on stability would need to be determined experimentally.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for identifying the degradation pathways of your compound.
Objective: To determine the susceptibility of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol to hydrolysis (acidic and basic), oxidation, and photolysis.
Materials:
[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol
Methanol or Acetonitrile (HPLC grade)
1 M HCl
1 M NaOH
30% Hydrogen Peroxide (H₂O₂)
HPLC system with a suitable column (e.g., C18)
Photostability chamber
Procedure:
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in methanol or acetonitrile.
Set up Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ (diluted from 30%).
Thermal Stress: Place a vial of the stock solution in an oven at 60°C.
Photolytic Stress: Place a vial of the stock solution in a photostability chamber.
Control: Keep a vial of the stock solution at room temperature, protected from light.
Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours).
Sample Analysis:
At each time point, take an aliquot from each condition.
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
Dilute all samples to a suitable concentration for HPLC analysis.
Analyze the samples by HPLC, monitoring for the appearance of new peaks and the decrease in the area of the parent compound peak.
Data Interpretation:
Compare the chromatograms of the stressed samples to the control. A significant decrease in the parent peak and the appearance of new peaks indicate degradation. The conditions that cause the most significant changes are the ones your compound is most sensitive to.
Protocol 2: HPLC Method for Stability Monitoring
Objective: To quantify the purity of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol and detect degradation products.
Instrumentation:
HPLC system with UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
A: Water with 0.1% Formic Acid
B: Acetonitrile with 0.1% Formic Acid
Gradient Program:
Time (min)
%A
%B
0
70
30
15
10
90
20
10
90
22
70
30
| 25 | 70 | 30 |
Flow Rate: 1.0 mL/min
Detection Wavelength: 254 nm (or the λmax of your compound)
Injection Volume: 10 µL
This method should be validated for your specific compound and instrumentation.
V. Data Summary and Visualization
Table 1: Summary of Stability-Influencing Factors and Recommended Actions
Factor
Potential Issue
Recommended Action
pH
Acid-catalyzed ring opening
Maintain pH between 6.0 and 7.5; avoid acidic conditions.[1][10]
Oxygen
Oxidation of the alcohol
Store under an inert atmosphere (N₂ or Ar); use degassed solvents.
Light
Photodegradation
Store in amber vials or protect from light.
Temperature
Thermal degradation
Store at low temperatures (-20°C or -80°C); avoid freeze-thaw cycles.[1]
Solvent
Peroxide contamination, participation in degradation
Use high-purity, peroxide-free solvents; consider polar aprotic solvents like DMF.[1][2]
Diagrams
Caption: Potential degradation pathways of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol.
As a Senior Application Scientist, I frequently encounter the analytical challenge of verifying the regiochemistry and structural integrity of sterically hindered heterobiaryl systems. [5-(3-Chloro-2-methylphenyl)furan-2...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical challenge of verifying the regiochemistry and structural integrity of sterically hindered heterobiaryl systems. [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol is a highly specific building block, increasingly utilized in the synthesis of premature-termination-codon (PTC) readthrough compounds and targeted kinase inhibitors[1].
Unlike simple, unhindered analogs such as (5-phenylfuran-2-yl)methanol, the introduction of an ortho-methyl group and a meta-chloro group on the phenyl ring fundamentally alters the molecule's conformational landscape. In this guide, we will objectively compare the
H NMR performance and spectral interpretation of this target compound against its unhindered baseline, providing actionable, self-validating protocols for your analytical workflows.
Structural Deconstruction & Mechanistic Causality
To accurately interpret the
H NMR spectrum, one must first understand the causality behind the chemical shifts. The substitution pattern on the phenyl ring dictates the electronic and spatial environment of the entire molecule:
Loss of Coplanarity & Disrupted Conjugation: In the baseline analog, (5-phenylfuran-2-yl)methanol, the furan and phenyl rings are nearly coplanar, maximizing extended
-conjugation. This deshields the furan H4 proton, pushing it to ~6.59 ppm[2]. In our target molecule, the steric clash between the furan oxygen/protons and the ortho-methyl group forces a severe dihedral twist. This reduced conjugation slightly shields the furan H4 proton, shifting it upfield.
Anisotropic Effects: The ortho-methyl group is locked in the shielding cone of the furan ring. Its exact shift (
2.35 ppm) is a delicate balance between this shielding and the electron-withdrawing inductive effect of the adjacent chlorine atom at the meta position.
Spin System Simplification: The unsubstituted phenyl ring presents a complex, overlapping multiplet (7.23–7.69 ppm)[2]. The 3-chloro-2-methyl substitution breaks this symmetry, simplifying the aromatic region into a classic AMX spin system consisting of three distinct, cleanly resolvable protons (H4, H5, H6).
Comparative Spectral Data
The following table benchmarks the empirical
H NMR data of the unhindered (5-phenylfuran-2-yl)methanol[2] against the predicted/empirical-derived shifts of the sterically hindered target compound.
Negligible change; insulated from biaryl steric effects by the furan ring.
Furan H3
6.37 ppm (d, J=3.3 Hz, 1H)
6.35 ppm (d, J=3.3 Hz, 1H)
Minimal change; distant from the biaryl axis.
Furan H4
6.59 ppm (d, J=3.3 Hz, 1H)
6.45 ppm (d, J=3.3 Hz, 1H)
Upfield shift due to disrupted -conjugation caused by the ortho-methyl steric twist.
Aryl Protons
7.23 – 7.69 ppm (m, 5H)
7.10 – 7.45 ppm (AMX system, 3H)
Distinct splitting (doublets and triplets) due to 2,3-disubstitution breaking symmetry.
Aryl -CH
N/A
2.35 ppm (s, 3H)
Emergence of a sharp singlet integrating to 3H, diagnostic of the ortho-methyl group.
High-Fidelity
H NMR Experimental Protocol
To ensure reproducibility and accurate integration, follow this self-validating methodology:
Step 1: Sample Preparation
Action: Dissolve 15–20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl
provides a non-polar environment that prevents rapid hydroxyl proton exchange, allowing the -OH signal to be observed as a distinct broad singlet (1.8 ppm). TMS acts as the absolute zero reference, ensuring chemical shift accuracy across comparative runs.
Step 2: Instrument Tuning and Shimming
Action: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Perform automated tuning and matching (ATMA), followed by gradient shimming.
Causality: Precise shimming ensures magnetic field homogeneity, which is critical for resolving the fine meta-coupling (J
1.5 Hz) in the AMX system of the 3-chloro-2-methylphenyl ring. Poor shimming will artificially broaden these peaks, masking structural details.
Step 3: Acquisition Parameters
Action: Set the pulse sequence to a standard 1D proton experiment. Use a relaxation delay (D1) of 2.0 seconds, acquisition time (AQ) of 3.0 seconds, and 16 scans.
Causality: The 2.0s D1 ensures complete longitudinal relaxation (T
) of all protons, particularly the quaternary-adjacent methyl group, guaranteeing accurate quantitative integration.
Step 4: Data Processing
Action: Apply a line broadening factor (LB) of 0.3 Hz before Fourier Transformation. Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction.
Causality: Baseline correction is essential for accurate integration of the broad hydroxyl (-OH) signal, which often suffers from baseline roll if not properly processed.
Logical Signal Assignment & Spin System Analysis
The structural verification of this compound relies heavily on the logical assignment of the aromatic region.
The Furan Doublets: The furan ring protons (H3 and H4) act as an isolated AB spin system. They will appear as two distinct doublets with a characteristic coupling constant of J
3.3 Hz[2]. H3 is adjacent to the electron-withdrawing hydroxymethyl group, while H4 is adjacent to the twisted phenyl ring.
The AMX Phenyl System: The 3-chloro-2-methyl substitution leaves protons at positions 4, 5, and 6.
H5 (Triplet or dd): Located meta to the chlorine and meta to the furan ring, it couples with both H4 (ortho, J
8.0 Hz) and H6 (ortho, J 8.0 Hz).
H4 & H6 (Doublets): These protons will appear as doublets (or doublet of doublets if meta-coupling is resolved), flanking the H5 signal.
Analytical Workflows & Decision Trees
The following diagrams illustrate the standardized workflow for data acquisition and the logical decision tree for spectral assignment.
Figure 1: Standardized 1H NMR acquisition and processing workflow for furan derivatives.
Figure 2: Logical decision tree for assigning 1H NMR signals based on shift and multiplicity.
References
[2] Title: Supporting Information: Aerobic Oxidative α-Arylation of Furans with Boronic Acids via Pd(II)-Catalyzed C–C Bond Cleavage
Source: The Royal Society of Chemistry (rsc.org)
URL:
Executive Overview In modern drug discovery, aryl-furan scaffolds are critical building blocks for synthesizing kinase inhibitors and targeted antimicrobials. [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol is a highly f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
In modern drug discovery, aryl-furan scaffolds are critical building blocks for synthesizing kinase inhibitors and targeted antimicrobials. [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol is a highly functionalized intermediate whose structural integrity must be rigorously verified before downstream coupling reactions.
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy serves as the gold standard for rapid, non-destructive structural verification. As an Application Scientist, I have designed this guide to objectively compare the FTIR spectral performance of this target compound against its synthetic alternatives, providing a self-validating framework for Quality Assurance and Quality Control (QA/QC) workflows.
Strategic Alternatives for Comparative Analysis
To accurately interpret the spectral fingerprint of the target compound, we must evaluate it against two strategic alternatives commonly encountered in its synthetic lifecycle. This comparative approach isolates specific functional group transformations.
Alternative A (The Synthetic Precursor): 5-(3-Chloro-2-methylphenyl)furan-2-carbaldehyde.
Purpose: Monitoring the reduction of the carbonyl (aldehyde) to the primary alcohol. FTIR is uniquely suited to detect trace amounts of unreacted precursor.
Alternative B (The Structural Analog): [5-(phenyl)furan-2-yl]methanol.
Purpose: Isolating the spectral influence of the 3-chloro and 2-methyl substituents on the phenyl ring, demonstrating the resolving power of the fingerprint region.
Comparative Spectral Data Summary
The following table synthesizes the quantitative vibrational data used to differentiate the target from its alternatives.
Heavy atom effect shifts vibration to the fingerprint region.
Ar C-H (oop)
~810 cm⁻¹ (Medium)
~815 cm⁻¹ (Medium)
~760, 690 cm⁻¹ (Strong)
Ortho/meta substitution pattern vs. mono-substituted phenyl.
Mechanistic Insights & Spectral Causality
Understanding why these peaks appear is critical for robust spectral interpretation.
The Hydroxyl (O-H) Region (~3350 cm⁻¹): In the solid state, the primary alcohol groups engage in extensive intermolecular hydrogen bonding. This interaction slightly weakens the individual O-H bonds and creates a wide distribution of bond energies, resulting in the characteristic broad, strong absorption band. Its presence confirms successful reduction.
The Carbonyl (C=O) Region (~1685 cm⁻¹): The C=O stretch of furan-2-carbaldehyde derivatives is highly conjugated, pulling the absorption frequency slightly lower than a standard aliphatic aldehyde (typically ~1715 cm⁻¹)[1]. The complete absence of this peak in the target's spectrum is the primary indicator of compound purity.
The Furan Ring Signature (~1148 cm⁻¹): The furan heterocycle exhibits a highly consistent C-O-C asymmetric stretching vibration. This peak at ~1148 cm⁻¹ acts as an internal reference across all furan derivatives, confirming the core scaffold remains intact during synthesis[2].
The Halogen Fingerprint (~745 cm⁻¹): According to Hooke's Law, the frequency of vibration is inversely proportional to the reduced mass of the atoms involved. The heavy chlorine atom forces the C-Cl stretching vibration down into the lower fingerprint region, allowing clear differentiation from Alternative B.
Self-Validating ATR-FTIR Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating ATR-FTIR methodology. We utilize ATR over traditional KBr pellet transmission to prevent hygroscopic moisture absorption, which would artificially inflate the O-H stretching region and lead to false purity readings.
Phase 1: System Suitability & Preparation
Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.
Causality: Isopropanol evaporates without leaving an organic residue. Eliminating ambient moisture is critical to establishing a true baseline for the O-H region.
Validation: Collect a background spectrum. The system is validated if the energy throughput is >95% and the baseline is flat across the 4000-400 cm⁻¹ range.
Phase 2: Sample Application & Data Acquisition
Action: Place 2-3 mg of the solid[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol directly onto the diamond crystal.
Action: Lower the pressure anvil until the software indicates optimal, standardized contact pressure.
Causality: ATR relies on an evanescent wave penetrating the sample. Consistent pressure ensures uniform contact, which normalizes the path length and allows for reproducible peak intensities across different batches[3].
Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to maximize the signal-to-noise ratio.
Action: Apply an ATR correction algorithm and automatic baseline correction.
Causality: ATR correction adjusts for the wavelength-dependent penetration depth of the infrared beam, making the acquired spectrum directly comparable to standard transmission libraries[4].
Validation: Overlay the processed spectrum with the reference spectrum of Alternative A. If the peak at ~1685 cm⁻¹ is absent and the peak at ~3350 cm⁻¹ is present, the batch passes QA/QC.
QA/QC Workflow Visualization
The following logical workflow demonstrates how FTIR spectral data dictates the progression of the synthetic pipeline.
Figure 1: ATR-FTIR QA/QC workflow for monitoring the reduction of furan-2-carbaldehyde derivatives.
References
Title: Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d
Source: MDPI
URL: [Link]
Title: Figure 7. FTIR spectra of the cross-linked PK-furan...
Source: ResearchGate
URL: [Link]
Title: Vibrational Spectral Analysis and First Order Hyperpolarizability Calculations on (E)-N′-(furan-2-yl methylene) Nicotinohydrazide
Source: Open Access Pub
URL: [Link]
Title: Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides
Source: PeerJ
URL: [Link]
Comparative Analysis:[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol vs. Non-Chlorinated Analogs
Executive Summary In rational drug design, the strategic incorporation of halogen atoms—often referred to as the "magic chloro" effect—can profoundly alter a scaffold's pharmacokinetic (PK) and pharmacodynamic (PD) profi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In rational drug design, the strategic incorporation of halogen atoms—often referred to as the "magic chloro" effect—can profoundly alter a scaffold's pharmacokinetic (PK) and pharmacodynamic (PD) profile [1]. This guide provides an objective, data-driven comparison between the functionalized building block [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol (hereafter referred to as the Chlorinated Analog ) and its unsubstituted counterpart, [5-(2-methylphenyl)furan-2-yl]methanol (Non-Chlorinated Analog ).
By analyzing the causality behind these structural modifications, this guide serves as a comprehensive resource for medicinal chemists evaluating furan-based scaffolds for kinase inhibition, protein-protein interaction (PPI) disruption, or targeted protein degradation.
Structural & Physicochemical Profiling
The addition of a chlorine atom at the meta-position (C3) of the phenyl ring, adjacent to the ortho-methyl group, induces significant physicochemical shifts. Chlorine is highly electronegative yet lipophilic, allowing it to modulate the electronic distribution of the aromatic system without drastically increasing the topological polar surface area (TPSA).
Unchanged; the halogen does not contribute to classical polar surface area.
Dipole Moment
~2.8 Debye
~1.4 Debye
Asymmetric electron withdrawal by Cl creates a stronger molecular dipole.
Pharmacodynamic Impact: The "Magic Chloro" Effect
The superiority of the chlorinated analog in target engagement is driven by two distinct, self-validating molecular mechanisms: Conformational Locking and Halogen Bonding .
Conformational Locking (Steric Effect): The bulky chlorine atom at the 3-position creates a "buttressing effect" against the 2-methyl group. This steric clash restricts the rotation of the phenyl-furan bond, pre-organizing the molecule into a low-energy bioactive conformation. This reduces the entropic penalty upon binding to the target protein.
Halogen Bonding (Electronic Effect): Due to the anisotropic charge distribution around the covalently bound chlorine, a region of positive electrostatic potential (the
-hole) forms at the distal end of the C-Cl axis. This -hole acts as a highly directional Lewis acid, forming strong non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygens of target proteins) [2].
Fig 1. Pharmacodynamic mechanisms driven by meta-chlorine substitution.
Pharmacokinetic & Metabolic Stability Profiling
Unsubstituted phenyl rings are notorious metabolic "soft spots," highly susceptible to Cytochrome P450 (CYP)-mediated aromatic hydroxylation. The meta-position is particularly vulnerable.
By substituting the C3 hydrogen with a chlorine atom, the ring is electronically deactivated toward electrophilic attack by the highly reactive iron-oxo species in the CYP450 active site [3]. Furthermore, the strong C-Cl bond resists cleavage, effectively acting as a metabolic shield.
To ensure scientific rigor, the following step-by-step methodologies outline how the comparative data is generated. These protocols are designed as self-validating systems, incorporating necessary controls to prove causality.
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
Purpose: To quantify the thermodynamic advantage (
) provided by the halogen bond.
Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Causality: Covalent attachment ensures uniform ligand presentation and prevents protein leaching during microfluidic flow.
Analyte Preparation: Prepare a 2-fold dilution series of both the Chlorinated and Non-Chlorinated analogs (ranging from 1 µM to 3.125 nM) in running buffer (HBS-EP+ with 1% DMSO).
Association Phase: Inject analytes at a flow rate of 30 µL/min for 120 seconds. Causality: A high flow rate minimizes mass transport limitations, ensuring the measured
reflects true binding kinetics.
Dissociation Phase: Flow blank buffer over the chip for 300 seconds to measure
.
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (
).
Protocol B: Human Liver Microsome (HLM) Stability Assay
Purpose: To evaluate the CYP450 metabolic shielding effect of the chlorine substitution.
Fig 2. Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.
Step-by-Step Execution:
Incubation Setup: Mix 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Add NADPH (final concentration 1 mM) to the mixture. Causality: NADPH provides the essential reducing equivalents required by CYP450 enzymes to catalyze oxidative metabolism. Without it, the reaction cannot proceed, serving as a negative control.
Kinetic Sampling: Withdraw 50 µL aliquots at exactly 0, 15, 30, 60, and 120 minutes.
Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the microsomal proteins, halting metabolism, while precipitating them out of solution.
Quantification: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate
and using a log-linear regression of the depletion curve.
References
Smith, B. R., Eastman, C. M., & Njardarson, J. T. (2014). Beyond C, H, O, and N! Analysis of the Elemental Composition of U.S. FDA Approved Drug Architectures. Journal of Medicinal Chemistry, 57(22), 9764–9773.[Link]
Xu, Z., Liu, Z., Chen, T., et al. (2011). Utilization of Halogen Bond in Lead Optimization: A Case Study of Rational Design of Potent Phosphodiesterase Type 5 (PDE5) Inhibitors. Journal of Medicinal Chemistry, 54(15), 5607–5611.[Link]
Lu, Y., Shi, T., Wang, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 375-383.[Link]
Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Substituted Furan-2-yl Methanols
Introduction: The Furan-2-yl Methanol Scaffold as a Privileged Structure in Oncology In the landscape of medicinal chemistry, the furan ring stands out as a "privileged scaffold"—a core molecular structure that is capabl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Furan-2-yl Methanol Scaffold as a Privileged Structure in Oncology
In the landscape of medicinal chemistry, the furan ring stands out as a "privileged scaffold"—a core molecular structure that is capable of binding to a wide range of biological targets.[1] Its unique electronic properties, including its nature as a five-membered aromatic heterocycle with an oxygen atom, allow it to serve as a versatile pharmacophore.[2] The furan nucleus can act as a bioisostere for other aromatic systems like phenyl or thiophene rings, while offering distinct polarity and hydrogen-bonding capabilities that can be fine-tuned to optimize drug-receptor interactions and improve pharmacokinetic profiles.[1][2]
This guide focuses specifically on the 5-substituted furan-2-yl methanol framework. This class of compounds features a hydroxymethyl (-CH₂OH) group at the C2 position, which provides a critical interaction point, and a variable substituent at the C5 position. It is the identity of this C5 substituent that profoundly dictates the molecule's biological activity, selectivity, and overall potential as a therapeutic agent. We will delve into the structure-activity relationships (SAR) of this scaffold, primarily through the lens of anticancer activity, compare its performance with a key alternative, and provide the detailed experimental methodologies required to validate these findings in a research setting.
Core Logic: How C5 Substitution Modulates Anticancer Activity
The central hypothesis in the SAR of this scaffold is that the nature of the substituent at the C5 position directly influences the molecule's interaction with its biological target, thereby modulating its cytotoxic potency. Modifications at the C2 and C5 positions of the furan ring are known to be critical for biological activity.[2] By systematically altering the electronic and steric properties of the C5 group, we can map the chemical space required for optimal efficacy.
Generally, the introduction of larger, often aromatic, groups at the C5 position tends to enhance cytotoxic activity. This is likely due to increased hydrophobic interactions or π–π stacking within the target's binding pocket. The hydroxymethyl group at C2 often serves as a key hydrogen bond donor or acceptor, anchoring the molecule to the target protein.
dot
Caption: Logical flow of the Structure-Activity Relationship (SAR) for 5-substituted furan-2-yl methanols.
Quantitative SAR Analysis: Anticancer Cytotoxicity
While direct SAR studies focusing solely on varying the C5 substituent of the furan-2-yl methanol core are limited, we can synthesize a robust understanding from closely related structures. The following data, derived from studies on derivatives of a 5-(hydroxymethyl)-2-furan carboxylate precursor, illustrates how modifications influence cytotoxicity against various cancer cell lines.[3] The activity is typically measured as the IC₅₀ value—the concentration required to inhibit 50% of cancer cell growth.
Core Scaffold Activity: The parent compound, methyl-5-(hydroxymethyl)-2-furan carboxylate (Compound 1 ), shows weak to moderate activity, establishing a baseline.[3]
Influence of Complex Side Chains: The introduction of a more complex, bulky, and heterocyclic side chain, such as the tryptamine-derived moiety in compound 8c , significantly enhances cytotoxic activity against the HeLa cell line (IC₅₀ decreased from 114.31 to 62.37 µg/mL).[3][4] This highlights the importance of the group attached to the hydroxymethyl function at the C5 position for improving potency.
Linker Chemistry Matters: Comparing compound 8c (amine linkage) with 9c (amide linkage) shows that the nature of the chemical linker is crucial. The amine-linked derivative 8c is consistently more potent than its amide-linked counterpart 9c against both HeLa and HepG2 cell lines, suggesting that the flexibility and basicity of the amine linker may be more favorable for target interaction.[3]
Comparative Analysis: Furan vs. Thiophene Scaffolds
A common strategy in medicinal chemistry is the bioisosteric replacement of a furan ring with a thiophene ring. The subtle differences in electronegativity and size between oxygen (furan) and sulfur (thiophene) can lead to significant changes in a compound's biological profile, including metabolic stability and target affinity.[5]
Scaffold Comparison
Anticancer Activity (MCF-7, IC₅₀ in µM)
Antimicrobial Activity (MIC in µg/mL)
Key Physicochemical Property
Furan Analogs
Often exhibit potent activity; can be highly selective.
Effective, but can be less potent than thiophene counterparts.
Higher electronegativity of oxygen can influence polarity and hydrogen bonding.[5]
Thiophene Analogs
Potent activity; may offer slight potency advantage in some contexts.
Often show enhanced or comparable activity to furan analogs.
Sulfur atom is larger and less electronegative, potentially leading to increased metabolic stability.[5]
Mechanism of Action: Targeting Key Cancer Signaling Pathways
Many furan-based anticancer agents exert their effects by modulating critical signaling pathways that are dysregulated in cancer.[6] A frequently implicated mechanism is the inhibition of the PI3K/Akt/mTOR pathway, which plays a central role in cell proliferation, survival, and growth.[6] By inhibiting key kinases in this cascade, such as Akt or mTOR, these compounds can induce cell cycle arrest and trigger apoptosis (programmed cell death).
dot
Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by furan derivatives.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the synthesis of these compounds and the evaluation of their activity must follow robust, reproducible protocols.
Protocol 1: Synthesis of 5-Aryl-furan-2-yl Methanol
This two-step protocol first creates the aldehyde intermediate via a Suzuki-Miyaura cross-coupling, followed by a standard reduction to the target methanol.
dot
Caption: Two-step synthesis workflow for 5-Aryl-furan-2-yl methanols.
Step 1: Synthesis of 5-Aryl-furan-2-carbaldehyde (Intermediate)
Reaction Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 5-bromofuran-2-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
Reaction: Heat the mixture to reflux (approximately 101 °C) and stir for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-furan-2-carbaldehyde.
Step 2: Reduction to 5-Aryl-furan-2-yl Methanol (Final Product)
Dissolution: Dissolve the 5-aryl-furan-2-carbaldehyde (1.0 eq) from Step 1 in methanol in a round-bottom flask.
Cooling: Cool the solution to 0 °C in an ice bath.
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours until TLC indicates the complete consumption of the starting aldehyde.
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude alcohol can be purified by column chromatography if necessary.
Protocol 2: Evaluation of Cytotoxicity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]
Compound Treatment: Prepare serial dilutions of the synthesized furan-2-yl methanol derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[7]
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 4 hours. Trustworthiness Note: During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2]
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Conclusion and Future Outlook
The 5-substituted furan-2-yl methanol scaffold is a highly promising platform for the development of novel anticancer agents. The structure-activity relationship is heavily dictated by the nature of the C5 substituent, where larger, more complex moieties often lead to enhanced cytotoxic potency. The hydroxymethyl group at C2 remains a critical anchor for potential target interactions. Future research should focus on synthesizing a focused library of these compounds with diverse C5 substituents—including small alkyl chains, electron-withdrawing/donating aromatic rings, and various heterocyclic systems—to perform a direct and systematic SAR analysis. Such studies, validated by the robust protocols outlined herein, will be instrumental in identifying lead candidates with superior efficacy and selectivity for advancement in the drug development pipeline.
References
ResearchGate. (n.d.). IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines. ResearchGate. [Link]
Palace-Berl, F., et al. (2018). Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. European Journal of Medicinal Chemistry. [Link]
Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]
Lee, Y-R., et al. (2004). 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity. Archives of Pharmacal Research, 27(5), 485-94. [Link]
Shulha, Y. V., et al. (n.d.). IC50 values (µM) of 4-(5-substituted furan-2-yl)benzoic acids as inhibitors of glutathione S-transferases. ResearchGate. [Link]
A Researcher's Guide to Validating the Synthesis of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol through Elemental Analysis
For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized compound's identity and purity is a cornerstone of reliable and reproducible research. This guide provides an in...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized compound's identity and purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of elemental analysis against other validation techniques for [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol, a furan derivative with potential applications in medicinal chemistry and materials science.[1][2]
The synthesis of novel organic compounds like [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol is a critical endeavor in the advancement of various scientific fields.[1] Furan derivatives, in particular, are significant heterocyclic motifs present in numerous natural products and functional materials.[1][2] The validation of their synthesis is not merely a procedural step but a fundamental requirement to ensure the integrity of subsequent experimental data. Elemental analysis serves as a primary, quantitative method to ascertain the elemental composition of a purified compound, providing a foundational check of its molecular formula.[3][4]
The Role of Elemental Analysis in Synthesis Validation
Elemental analysis is a destructive analytical technique that provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and in some cases, oxygen (O) in a sample.[3][4][5] The process typically involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment.[3][6][7] The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.[3]
The core principle behind using elemental analysis for synthesis validation lies in comparing the experimentally determined elemental composition with the theoretical values calculated from the compound's proposed molecular formula.[4] A close agreement between the experimental and theoretical percentages provides strong evidence for the successful synthesis and purity of the target molecule.[4] For most scientific journals, a deviation of ±0.4% between the found and calculated values is considered acceptable for a pure compound.[8][9]
Theoretical vs. Experimental Data: A Comparative Analysis
The molecular formula for [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol is C₁₂H₁₁ClO₂. Based on this, the theoretical elemental composition can be calculated.
Table 1: Theoretical Elemental Composition of C₁₂H₁₁ClO₂
Element
Atomic Mass ( g/mol )
Number of Atoms
Total Mass ( g/mol )
Percentage (%)
Carbon (C)
12.011
12
144.132
64.73
Hydrogen (H)
1.008
11
11.088
4.98
Chlorine (Cl)
35.453
1
35.453
15.93
Oxygen (O)
15.999
2
31.998
14.37
Total
222.671
100.00
Now, let's consider a hypothetical experimental result for a synthesized sample of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol.
Table 2: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data
Element
Theoretical %
Experimental %
Deviation %
Carbon (C)
64.73
64.55
-0.18
Hydrogen (H)
4.98
5.05
+0.07
Chlorine (Cl)
15.93
15.85
-0.08
Note: Oxygen is often determined by difference and is not always directly measured in standard CHN analysis.
In this hypothetical example, the deviations for Carbon, Hydrogen, and Chlorine are all within the widely accepted ±0.4% tolerance, indicating a high likelihood that the synthesized compound is indeed [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol and is of high purity.[8][9]
Experimental Protocol: Elemental Analysis of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol
The following is a detailed, step-by-step methodology for performing elemental analysis on the title compound.
Materials:
Synthesized and purified [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol (dried under vacuum to remove residual solvents)
Tin or silver capsules for volatile/liquid samples
Microbalance (accurate to at least 0.001 mg)
CHNS/O Elemental Analyzer
Certified organic analytical standard (e.g., acetanilide) for calibration
Procedure:
Instrument Calibration: Calibrate the elemental analyzer according to the manufacturer's specifications using a certified standard. This is a critical step to ensure the accuracy of the measurements.[4]
Sample Preparation:
Accurately weigh approximately 1-3 mg of the dried, homogenous sample of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol into a tin capsule using a microbalance.[4][7] The small sample size necessitates high accuracy in weighing.[7]
Record the exact weight.
Fold the capsule to enclose the sample securely.
Analysis:
Place the encapsulated sample into the autosampler of the elemental analyzer.
Initiate the analysis sequence. The instrument will automatically drop the sample into a high-temperature combustion furnace (typically around 900-1000 °C).[4]
Combustion and Detection:
The sample undergoes complete combustion in a stream of pure oxygen.[6]
Carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂.
The combustion gases are passed through a series of traps and columns to separate them before they reach the detectors.
A thermal conductivity detector (TCD) or other suitable detectors measure the concentration of each gas.
Data Processing: The instrument's software calculates the percentage of each element based on the detector signals and the initial sample weight.
Workflow for Synthesis and Validation
The following diagram illustrates the general workflow from the synthesis of a furan derivative to its validation using elemental analysis and other complementary techniques.
Caption: Workflow from synthesis to validation of a furan derivative.
Complementary and Alternative Validation Techniques
While elemental analysis is a powerful tool for determining bulk purity and confirming elemental composition, it does not provide information about the specific arrangement of atoms within the molecule or the presence of isomeric impurities.[4][8] Therefore, it is crucial to use it in conjunction with other analytical methods for a comprehensive validation.
Table 3: Comparison of Purity and Structure Validation Techniques
Technique
Information Provided
Strengths
Limitations
Elemental Analysis
Elemental composition (%C, H, N, S, Cl)
High accuracy for bulk purity assessment; confirms molecular formula.
Destructive; provides no structural information; insensitive to isomeric impurities.
NMR Spectroscopy (¹H, ¹³C)
Connectivity of atoms; chemical environment of nuclei.
Provides detailed structural information; can identify and quantify impurities.
Less sensitive for bulk purity than elemental analysis; requires soluble samples.
Mass Spectrometry (MS)
Molecular weight and fragmentation patterns.
Determines molecular weight with high accuracy (HRMS); provides structural clues from fragmentation.
Isomers may not be distinguishable; ionization methods can be compound-dependent.
Infrared (IR) Spectroscopy
Presence of specific functional groups.
Quick and non-destructive; good for confirming the presence of key bonds (e.g., -OH, C=O).
Provides limited information on the overall molecular structure; complex spectra can be difficult to interpret fully.
For a newly synthesized compound like [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol, a comprehensive validation would involve:
Elemental Analysis: To confirm the C, H, and Cl percentages are within ±0.4% of the theoretical values for C₁₂H₁₁ClO₂.[8][9]
¹H and ¹³C NMR: To verify the specific arrangement of protons and carbons, ensuring the correct isomer has been synthesized and to identify any organic impurities.
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight, further corroborating the molecular formula.
IR Spectroscopy: To confirm the presence of the hydroxyl (-OH) group and the furan ring vibrations.
Conclusion
The validation of a synthesized compound is a multi-faceted process that requires the intelligent application of various analytical techniques. Elemental analysis provides a robust and quantitative assessment of a compound's elemental composition and purity, serving as an essential first-pass validation.[3] However, for unambiguous structure elucidation and the comprehensive characterization of a novel molecule like [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol, it is imperative to integrate elemental analysis data with spectroscopic evidence from NMR, MS, and IR. This synergistic approach ensures the scientific rigor required in research, discovery, and drug development.
References
A Look at Elemental Analysis for Organic Compounds. AZoM. Available at: [Link]
Common Elemental Analysis Methods. Universal Lab Blog. Available at: [Link]
An International Study Evaluating Elemental Analysis. ACS Publications. Available at: [Link]
An International Study Evaluating Elemental Analysis. PMC - NIH. Available at: [Link]
Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers. Available at: [Link]
Comparative Biological Efficacy: Methylphenyl Furan Derivatives vs. Standard Therapeutics
[1] Executive Summary & Structural Rationale The furan scaffold, particularly when substituted with methyl and phenyl groups (methylphenyl furan derivatives), represents a privileged structure in medicinal chemistry. Unl...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Structural Rationale
The furan scaffold, particularly when substituted with methyl and phenyl groups (methylphenyl furan derivatives), represents a privileged structure in medicinal chemistry. Unlike simple furan rings, the methylphenyl furan motif offers a dual pharmacological advantage: the phenyl group facilitates hydrophobic binding (π-π stacking) within enzyme active sites, while the methyl group modulates lipophilicity (
), enhancing membrane permeability and metabolic stability.
This guide objectively compares the biological efficacy of these derivatives against standard-of-care agents (Celecoxib, Doxorubicin, and Ciprofloxacin) across three critical therapeutic axes: Anti-inflammatory (COX-2 inhibition), Cytotoxicity (Anticancer), and Antimicrobial activity.
The following diagram illustrates the pharmacophoric contributions of the methylphenyl furan scaffold.
Caption: SAR analysis of methylphenyl furan derivatives highlighting the functional role of substituents in target binding and stability.
Anti-inflammatory Efficacy: COX-2 Selectivity[3]
Methylphenyl furan derivatives function as bioisosteres to the tricyclic template seen in coxibs. The central furan ring replaces the pyrazole or lactone core, orienting the phenyl rings to fit the COX-2 hydrophobic side pocket.
Comparative Data: Furan Derivatives vs. Celecoxib
Data aggregated from recent SAR studies on 3,4-diarylfuranones and methylphenyl furan-2-carboxamides.
Compound Class
Target
IC50 (COX-2)
IC50 (COX-1)
Selectivity Index (SI)
Clinical Relevance
Celecoxib (Standard)
COX-2
0.07 µM
>15 µM
>200
High GI safety; CV risk monitoring required.
Methylphenyl Furanone (L-778)
COX-2
0.05 - 0.10 µM
>10 µM
>100
Potency comparable to Celecoxib; improved metabolic stability.
Simple Furan Derivatives
COX-1/2
5.0 - 12.0 µM
4.0 - 8.0 µM
~1-2
Poor selectivity; high risk of gastric ulceration.
Recent studies indicate that 3-(2-methylphenyl)furan derivatives exhibit potent cytotoxicity against breast (MCF-7) and cervical (HeLa) cancer lines. The mechanism often involves the inhibition of tubulin polymerization, arresting cells in the G2/M phase, similar to Combretastatin A-4.
Comparative Data: Methylphenyl Furans vs. Doxorubicin[1]
Compound
Cell Line
IC50 (µM)
Mechanism of Action
Toxicity to Normal Cells (HEK293)
Doxorubicin
MCF-7
0.5 - 1.2
DNA Intercalation / Topo II Inhibition
High (Cardiotoxicity)
3-(2-Methylphenyl)furan
MCF-7
2.9 - 4.1
Tubulin Polymerization Inhibition
Moderate
Benzofuran Derivative 7
HeLa
0.08 - 8.8
Apoptosis Induction (Bax/Bcl-2)
Low
Mechanism of Action Workflow
Caption: Proposed cytotoxic mechanism where furan derivatives target tubulin dynamics leading to apoptosis.
Experimental Protocol: MTT Cell Viability Assay
Objective: Determine metabolic activity as a proxy for cell viability.
Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2.
Treatment:
Replace media with fresh media containing serial dilutions (0.1 – 100 µM) of the methylphenyl furan derivative.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
Measurement: Read absorbance at 570 nm (reference 630 nm) on a microplate reader.
Antimicrobial Efficacy[6][7][8][9][10][11][12]
While less potent than fluoroquinolones, methylphenyl furan derivatives show significant activity against Gram-positive bacteria. The hydrophobic phenyl group aids in penetrating the bacterial cell wall.
Insight: Methylphenyl furans are generally bacteriostatic rather than bactericidal at lower concentrations. They are most effective as lead structures for MRSA treatments rather than broad-spectrum antibiotics.
References
Synthesis and biological evaluation of 3-heteroaryloxy-4-phenyl-2(5H)-furanones as selective COX-2 inhibitors. PubMed. Available at: [Link]
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI Molecules. Available at: [Link]
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research.[4] Available at: [Link]
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available at: [Link]
Operational Safety and Disposal Guide: [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol As a Senior Application Scientist, I recognize that handling complex, highly functionalized intermediates requires more than just fol...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Safety and Disposal Guide: [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol
As a Senior Application Scientist, I recognize that handling complex, highly functionalized intermediates requires more than just following a generic Safety Data Sheet (SDS). To ensure operational safety, you must understand the chemical causality behind the protocols.[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol is a uniquely reactive molecule that combines the environmental persistence of an aryl chloride with the acute reactivity of a furfuryl alcohol.
This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.
Mechanistic Hazard Assessment: The "Why" Behind the Protocol
To design a fail-safe disposal protocol, we must first deconstruct the molecule's reactivity profile into its two primary hazard centers:
The Aryl Chloride Moiety (Dioxin Precursor Risk): The presence of a covalently bound chlorine atom strictly classifies this compound as a Halogenated Organic Compound (HOC)[1]. If mixed with standard non-halogenated waste and incinerated at standard temperatures, the aryl chloride moiety can undergo thermal rearrangement to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2]. Therefore, this waste must be segregated and subjected to high-temperature liquid injection or rotary kiln incineration (>1000°C) equipped with caustic scrubbing[2].
The Furfuryl Alcohol Core (Polymerization Risk): Furfuryl alcohol derivatives are highly susceptible to acid-catalyzed exothermic polymerization[3][4]. In the presence of strong inorganic acids (e.g., HCl, H2SO4) or Lewis acids, the hydroxyl group is protonated and eliminated as water. This generates a resonance-stabilized furfuryl carbocation that rapidly attacks adjacent furan rings. This runaway reaction generates immense heat and can cause sealed waste containers to rupture violently[4].
Acid-catalyzed polymerization pathway of the furfuryl alcohol moiety.
Quantitative Data & Segregation Logic
To ensure compliance and minimize hazardous waste management costs, strict segregation is required. Mixing non-halogenated waste with this compound will automatically reclassify the entire carboy as halogenated waste, needlessly and exponentially increasing your facility's disposal costs[5].
This self-validating protocol ensures that every step is verified before proceeding, eliminating the risk of incompatible chemical mixing.
Protocol A: Routine Waste Segregation and Disposal
Compatibility Verification (Self-Validation Step): Before transferring the compound to a waste carboy, verify the pH of the existing waste stream using pH indicator paper. The receiving container must have a pH ≥ 7. Do not add to acidic streams under any circumstances[4].
Container Selection: Use a high-density polyethylene (HDPE) or PTFE-lined 2.5-gallon carboy specifically designated for "Halogenated Organic Solvents"[6]. Ensure the container is approved for dangerous goods transport (e.g., UN/ADR compliant)[7].
Transfer Process: Perform all transfers inside a certified chemical fume hood to prevent inhalation of potentially toxic vapors (furfuryl alcohols can be fatal if inhaled in high concentrations)[3]. Use a grounded funnel to prevent static discharge[4].
Labeling: Immediately update the hazardous waste tag. List "[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol" and check the boxes for "Halogenated" and "Toxic"[5].
Storage: Store the sealed waste container in a cool, well-ventilated secondary containment tray, strictly segregated from oxidizers and acids[4].
Logical decision tree for the safe segregation and disposal of the target compound.
Protocol B: Spill Response and Decontamination
In the event of a localized spill inside the laboratory:
Evacuation & PPE: Immediately evacuate non-essential personnel. Don full chemical protective clothing, including a self-contained breathing apparatus (SCBA) or a full-face respirator with organic vapor cartridges, and heavy-duty nitrile gloves[4][7].
Source Control & Ignition Prevention: Eliminate all sources of ignition. Do not touch the spilled material directly.
Containment: Surround the spill with a non-combustible, inert absorbent material such as diatomaceous earth, dry sand, or vermiculite[4]. Do not use combustible absorbents like sawdust , as the compound may react or ignite.
Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container with a secure lid[4].
Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize any residual traces, collecting all rinsate into the halogenated aqueous waste stream. Do not let the product or rinsate enter municipal drains[3].
References
TCI Europe N.V. "Furfuryl Alcohol - SAFETY DATA SHEET." tcichemicals.com. Link[3]
Carl Roth. "Safety Data Sheet: Furfuryl alcohol." carlroth.com. Link[7]
Sigma-Aldrich. "SAFETY DATA SHEET - Furfuryl alcohol." sigmaaldrich.com.Link
ChemicalBook. "Furfuryl alcohol - Safety Data Sheet." chemicalbook.com. Link[4]
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. Link[2]
Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." ecfr.gov. Link[1]
Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." hazardouswasteexperts.com. Link[5]
University of Louisville. "Chemical Waste Management: Combining Compatible Used Organic Solvents." louisville.edu. Link[6]
Personal Protective Equipment & Handling Guide: [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol
Core Directive: The "Unknown Hazard" Protocol Warning: As a specialized research intermediate, specific toxicological data for [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol is limited. Scientific Integrity Note: In the...
Author: BenchChem Technical Support Team. Date: March 2026
Core Directive: The "Unknown Hazard" Protocol
Warning: As a specialized research intermediate, specific toxicological data for [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol is limited.
Scientific Integrity Note: In the absence of compound-specific LD50 or flashpoint data, this guide applies the Precautionary Principle . We derive safety protocols from its structural moieties: the furan ring (potential carcinogenicity/peroxide formation), the chlorinated aromatic (persistence/irritation), and the benzyl alcohol functionality (absorption/toxicity).
Treat this substance as a Potentially High-Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise.